Product packaging for (S,R)-CFT8634(Cat. No.:CAS No. 701232-20-4)

(S,R)-CFT8634

Cat. No.: B1681862
CAS No.: 701232-20-4
M. Wt: 394.5 g/mol
InChI Key: FUIYMYNYUHVDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-863 is a potent inhibitor of diacylglycerol acetyltransferase-1 (DGAT-1;  IC50 = 15 nM). It is selective for DGAT-1 over DGAT-2 and acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1;  IC50s = >10 and 12 μM, respectively). T-863 inhibits triacylglycerol synthesis in HuTu 80 cells (IC50 = 4 nM). In vivo, T-863 (20 mg/kg) reduces plasma triacylglycerol levels, the ratio of triacylglycerols to diacylglycerols, and body weight in a mouse model of diet-induced obesity.>T863, also known as DGAT-3, is a inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). It is tested pre-clinically as a potential treatment for obesity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4O3 B1681862 (S,R)-CFT8634 CAS No. 701232-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYMYNYUHVDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432079
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-20-4
Record name T-863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T-863
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid, also known as BMS-986142, is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase within the Tec kinase family, playing a pivotal role in the signaling pathways of various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] This guide provides a comprehensive overview of the mechanism of action of BMS-986142, detailing its inhibitory effects on key cellular processes implicated in autoimmune diseases, particularly rheumatoid arthritis. The information presented is supported by a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Reversible Inhibition of Bruton's Tyrosine Kinase

BMS-986142 exerts its therapeutic effects through the potent and selective reversible inhibition of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signal transduction of multiple cellular pathways, most notably the B-cell receptor (BCR) signaling cascade.[4] By binding to the kinase domain of BTK, BMS-986142 blocks its enzymatic activity, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[5][6] This reversible inhibition allows for a controlled modulation of BTK activity.

Kinase Selectivity Profile

BMS-986142 demonstrates high selectivity for BTK. In a comprehensive kinase panel screening, it displayed significantly lower inhibitory activity against a wide range of other kinases, indicating a focused mechanism of action with a potentially favorable safety profile.

KinaseIC50 (nM)Selectivity vs. BTK (fold)
BTK 0.5 1
TEC1020
ITK1530
BLK2346
TXK2856
BMX3264
LCK71142
SRC11002200
Data compiled from multiple sources.[3]

Impact on Key Signaling Pathways and Cellular Functions

The inhibition of BTK by BMS-986142 leads to the modulation of several critical cellular functions involved in the pathogenesis of autoimmune diseases.

B-Cell Receptor (BCR) Signaling

BCR signaling is fundamental for B-cell development, proliferation, and antibody production. BTK is a key component of this pathway, downstream of the initial receptor activation. BMS-986142 effectively blocks BCR-dependent signaling, leading to a reduction in B-cell activation and function.

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BMS986142 BMS-986142 BMS986142->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Proliferation Proliferation Ca_flux->Proliferation Cytokine_Production Cytokine Production Ca_flux->Cytokine_Production Antibody_Production Antibody Production Ca_flux->Antibody_Production

Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of BMS-986142.

Fcγ Receptor (FcγR)-Mediated Signaling

Fcγ receptors, present on various immune cells like macrophages and neutrophils, play a role in inflammation by recognizing immune complexes. BTK is also involved in the signaling pathways downstream of FcγR activation. BMS-986142 has been shown to inhibit FcγR-dependent cytokine production from peripheral blood mononuclear cells (PBMCs), suggesting its role in dampening inflammatory responses mediated by immune complexes.[2]

RANKL-Induced Osteoclastogenesis

In rheumatoid arthritis, bone erosion is a major pathological feature driven by osteoclasts. The differentiation and activation of osteoclasts are critically dependent on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling. BTK has been identified as a component of the RANKL signaling pathway. BMS-986142 has demonstrated the ability to block RANKL-induced osteoclastogenesis, suggesting a direct protective effect on bone integrity in arthritic conditions.[2]

RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 BTK BTK TRAF6->BTK NFkB_MAPK NF-κB & MAPK Pathways BTK->NFkB_MAPK BMS986142 BMS-986142 BMS986142->BTK Inhibition Gene_Expression Gene Expression NFkB_MAPK->Gene_Expression Osteoclast_Differentiation Osteoclast Differentiation & Activation Gene_Expression->Osteoclast_Differentiation

Caption: RANKL-induced osteoclastogenesis pathway and the inhibitory role of BMS-986142.

Quantitative In Vitro and In Vivo Efficacy

The inhibitory activity of BMS-986142 has been quantified in various in vitro and in vivo models, demonstrating its potency and therapeutic potential.

In Vitro Cellular Activity
Cellular EndpointCell TypeStimulusIC50 (nM)
Calcium FluxRamos B-cellsanti-IgM9
CD69 ExpressionHuman Whole Bloodanti-IgD-dextran90
CD86 ExpressionHuman B-cellsanti-IgM3-4
IL-6 ProductionHuman B-cellsanti-IgM~5
TNF-α ProductionHuman B-cellsanti-IgM~5
ProliferationHuman B-cellsanti-IgM~5
Data compiled from multiple sources.[2][3][4]
In Vivo Efficacy in Murine Models of Rheumatoid Arthritis

BMS-986142 has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, reducing clinical signs of the disease.

ModelDosing RegimenEndpointResult
Collagen-Induced Arthritis (CIA)4, 10, 30 mg/kg, PO, QDClinical Score Reduction26%, 43%, 79% respectively
Collagen Antibody-Induced Arthritis (CAIA)2, 4, 25 mg/kg, PO, QDClinical Score Reduction17%, 37%, 67% respectively
Data compiled from MedChemExpress product information.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro BTK Kinase Assay

cluster_0 Reaction Mixture Recombinant_BTK Recombinant Human BTK (0.5 nM) Incubation Incubate at Room Temperature Recombinant_BTK->Incubation Peptide_Substrate Fluoresceinated Peptide Substrate (1.5 µM) Peptide_Substrate->Incubation ATP ATP (20 µM) ATP->Incubation BMS986142 BMS-986142 (Varying Concentrations) BMS986142->Incubation Termination Terminate with EDTA Incubation->Termination Analysis Analyze by Caliper LabChip 3000 Termination->Analysis IC50_Determination Determine IC50 Analysis->IC50_Determination

Caption: Workflow for the in vitro BTK kinase assay.

Protocol:

  • Reaction Setup: In a suitable microplate, combine recombinant human BTK (final concentration 0.5 nM), a fluoresceinated peptide substrate (FITC-AHA-GEEPLYWSFPAKKK-NH2; final concentration 1.5 µM), and ATP (final concentration 20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, and 4 mM dithiothreitol).

  • Compound Addition: Add varying concentrations of BMS-986142 to the reaction wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA to a final concentration that chelates the Mg2+ ions necessary for kinase activity.

  • Analysis: Analyze the reaction products using a Caliper LabChip 3000 system to separate and quantify the phosphorylated and non-phosphorylated peptide substrate.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of BMS-986142 and determine the IC50 value by fitting the data to a dose-response curve.

B-Cell Receptor (BCR) Signaling Assay (PLCγ2 Phosphorylation)

Protocol:

  • Cell Culture: Culture Ramos B-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Compound Pre-incubation: Pre-incubate the Ramos B-cells with varying concentrations of BMS-986142 for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the B-cells by adding anti-human IgM (F(ab')2 fragment) to a final concentration of 50 µg/mL for exactly 2 minutes at 37°C.

  • Lysis: Immediately lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PLCγ2 and total PLCγ2.

  • Quantification: Quantify the band intensities to determine the ratio of phosphorylated PLCγ2 to total PLCγ2 and calculate the IC50 of BMS-986142.

Fcγ Receptor (FcγR)-Mediated Cytokine Production Assay

Protocol:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Add varying concentrations of BMS-986142 to the wells.

  • FcγR Stimulation: Stimulate the cells with plate-bound human IgG (e.g., 10 µg/mL) or heat-aggregated IgG for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Determine the IC50 of BMS-986142 for the inhibition of cytokine production.

RANKL-Induced Osteoclastogenesis Assay

Protocol:

  • Monocyte Isolation: Isolate human CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the monocytes in a 96-well plate at an appropriate density.

  • Differentiation - Day 0: Culture the monocytes in α-MEM supplemented with 10% FBS and M-CSF (e.g., 25 ng/mL). Add varying concentrations of BMS-986142.

  • Differentiation - Day 3: Add RANKL (e.g., 50 ng/mL) to the culture medium to initiate osteoclast differentiation.

  • Media Change: Change the medium with fresh cytokines and BMS-986142 every 2-3 days.

  • Differentiation - Day 7-9: Continue the culture until multinucleated, TRAP-positive osteoclasts are formed.

  • TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well to assess the extent of osteoclastogenesis and determine the inhibitory effect of BMS-986142.

Conclusion

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142) is a potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action is centered on the blockade of BTK-dependent signaling pathways, which are crucial for the function of B-cells and other immune cells implicated in the pathophysiology of autoimmune diseases. By inhibiting BCR signaling, FcγR-mediated cytokine release, and RANKL-induced osteoclastogenesis, BMS-986142 demonstrates a multi-faceted approach to mitigating the inflammatory and destructive processes characteristic of diseases like rheumatoid arthritis. The preclinical data presented in this guide strongly support its continued investigation as a promising therapeutic agent.

References

An In-Depth Technical Guide to the Function of Diacylglycerol O-Acyltransferase 1 (DGAT-1) in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and rate-limiting step in the biosynthesis of triglycerides (TG).[1][2] It plays a pivotal role in dietary fat absorption, lipid homeostasis, and energy storage. Beyond its primary function in triglyceride synthesis, DGAT1 also exhibits other acyltransferase activities, including the synthesis of retinyl esters and wax esters.[3][4] Due to its significant role in metabolic processes, DGAT1 has emerged as a key therapeutic target for a range of conditions, including obesity, diabetes, and certain cancers.[5][6] This document provides a comprehensive technical overview of DGAT1's function, its role in physiology and disease, and detailed methodologies for its study.

Core Biochemical Function of DGAT-1

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[4][7] It catalyzes the esterification of a fatty acyl-CoA molecule to the sn-3 position of a diacylglycerol (DAG) molecule, forming a triglyceride.[1][3] This reaction is the terminal step of the glycerol-phosphate pathway for TG synthesis. While another enzyme, DGAT2, also catalyzes this reaction, DGAT1 and DGAT2 belong to distinct gene families, share no sequence homology, and appear to have different physiological roles.[2][8]

2.1 Enzymatic Activity and Substrate Specificity

DGAT1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][3] Some evidence suggests that DGAT1 may adopt a dual topology, with active sites facing both the cytosol and the ER lumen, potentially allowing it to access different substrate pools.[8][9]

The enzyme's activity has been characterized using membrane preparations from cells overexpressing the protein.[3] In competition assays, DGAT1 shows a preference for monounsaturated fatty acyl-CoA substrates, such as oleoyl-CoA (18:1), over saturated ones like palmitoyl-CoA (16:0).[3] DGAT2 does not exhibit this preference.[3] It has been proposed that DGAT2 may handle TG synthesis for storage at lower substrate concentrations, while DGAT1's function becomes more prominent at higher substrate concentrations.[10]

2.2 Multi-Acyltransferase Capabilities

Beyond its canonical role, DGAT1 possesses other catalytic functions:

  • Acyl-CoA:Retinol Acyltransferase (ARAT): DGAT1 is a potent ARAT, catalyzing the formation of retinyl esters from retinol (vitamin A) and fatty acyl-CoAs.[3] This activity is significant for intestinal vitamin A absorption and maintaining retinoid homeostasis in tissues like the skin.[3][4][11]

  • Wax Ester Synthase: DGAT1 can synthesize wax diesters, which may be relevant to the skin lipid phenotype observed in DGAT1-deficient mice.[3]

  • Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT): In vitro, DGAT1 can also synthesize diacylglycerol.[4]

These multiple activities suggest DGAT1 is a versatile enzyme in lipid metabolism, with functions that extend beyond simple triglyceride storage.

Signaling Pathways and Logical Relationships

DGAT1 functions at a critical juncture in lipid metabolism, finalizing the process of triglyceride synthesis. This pathway is fundamental for storing energy derived from carbohydrates and fatty acids.

Triglyceride_Synthesis_Pathway cluster_glycolysis From Glycolysis DHAP DHAP G3P Glycerol-3-Phosphate DHAP->G3P G3P Dehydrogenase LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP (Lipin) TG Triglyceride (TG) DAG->TG DGAT-1 FattyAcylCoA1 Fatty Acyl-CoA FattyAcylCoA1->LPA FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->PA FattyAcylCoA3 Fatty Acyl-CoA FattyAcylCoA3->TG

Caption: The Triglyceride Synthesis Pathway highlighting the final step catalyzed by DGAT-1.

Role in Physiology and Disease

The physiological consequences of DGAT1 activity are profound and tissue-specific, as demonstrated extensively in knockout mouse models.

4.1 Intestinal Lipid Absorption In the small intestine, DGAT1 is highly expressed and plays a key role in the re-synthesis of triglycerides from dietary fatty acids within enterocytes.[2] These triglycerides are then packaged into chylomicrons for transport into the lymphatic system.[6][12] While not absolutely essential for fat absorption, DGAT1 deficiency or inhibition slows the rate of the process, reduces chylomicron size, and increases trans-intestinal cholesterol excretion.[2][4]

4.2 Adipose Tissue and Energy Homeostasis In adipose tissue, DGAT1 contributes to the storage of fatty acids as triglycerides in lipid droplets.[13] Mice globally lacking DGAT1 are lean, resistant to diet-induced obesity, and exhibit increased energy expenditure.[3][14] This phenotype is associated with improved insulin sensitivity and glucose metabolism.[3] Female DGAT1-deficient mice also show a significant extension in lifespan.[15]

4.3 DGAT-1 Deficiency in Humans In humans, mutations leading to DGAT1 deficiency cause a rare and severe congenital diarrheal disorder.[12][16] Infants with this condition suffer from fat malabsorption, vomiting, protein-losing enteropathy, and failure to thrive, necessitating a very-low-fat diet for management.[12][16] This highlights the critical, non-redundant role of DGAT1 in human intestinal function.

4.4 Role in Disease Pathophysiology

  • Obesity and Diabetes: Due to the phenotype of knockout mice, inhibiting DGAT1 has been a therapeutic strategy for obesity and type 2 diabetes.[6][17] DGAT1 inhibition can increase the secretion of gut peptides like GLP-1 and PYY, which promote satiety and improve glucose control.[6][11]

  • Cardiomyopathy: While global DGAT1 knockout mice have no cardiac phenotype, cardiomyocyte-specific deletion leads to the accumulation of toxic lipid intermediates (DAG, ceramides) and severe heart failure, mimicking lipid abnormalities seen in human heart failure.[11][18] Conversely, overexpressing DGAT1 in the heart can be protective against lipotoxicity by channeling fatty acids into triglyceride stores.[11][17]

  • Cancer: DGAT1 is implicated in several cancers. Its expression can promote ovarian and prostate cancer progression.[5] Targeting DGAT1 has been shown to inhibit tumor growth in glioblastoma and prostate cancer models by inducing lipotoxicity and oxidative stress within the cancer cells.[5][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DGAT-1 function and inhibition.

Table 1: Phenotypic Effects of DGAT-1 Knockout (KO) in Mice

Parameter Observation in DGAT-1 KO Mice Reference
Adiposity ~50% reduction in adipose tissue TG stores [10]
Diet-Induced Obesity Resistant to weight gain on a high-fat diet [3]
Mean Lifespan (females) ~25% increase [15]
Maximal Lifespan (females) ~10% increase [15]

| Acyl-CoA:Retinol Acyltransferase (ARAT) Activity | Markedly reduced in liver, testes, and kidneys |[3] |

Table 2: Efficacy of Selected DGAT-1 Inhibitors (In Vitro)

Inhibitor Compound Assay Type Target IC50 Value Reference
A922500 Cell-free (human intestinal microsomes) Human DGAT1 39.9 nM [20]
Polyphenol 1 Cell-free (human intestinal microsomes) Human DGAT1 0.667 µM [20]
Polyphenol 2 Cell-free (human intestinal microsomes) Human DGAT1 8.60 µM [20]

| T863 | Not Specified | DGAT1 | Not Specified (used to lower PUFA-TAGs) |[11] |

Table 3: Gene Expression Changes in Adipose Tissue of Obese Mice Models

Gene Mouse Model Fold Change vs. Wild Type Reference
DGAT1 ob/ob mice 0.50-fold (down-regulated) [21]
DGAT2 ob/ob mice 4.7-fold (up-regulated) [21]
DGAT1 Irs2 -/- mice 0.62-fold (down-regulated) [21]

| DGAT2 | Irs2 -/- mice | 3.3-fold (up-regulated) |[21] |

Experimental Protocols

Studying DGAT1 requires robust methodologies to measure its enzymatic activity and its role in cellular lipid metabolism.

6.1 Protocol: In Vitro DGAT-1 Activity Assay using Radiolabeled Substrates

This protocol is based on standard methods used to quantify DGAT activity in microsomal fractions from tissues or cultured cells.[10][22][23]

Objective: To measure the rate of triglyceride formation from diacylglycerol and a radiolabeled fatty acyl-CoA.

Materials:

  • Microsomal protein fraction isolated from tissue (e.g., adipose, liver) or cells.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.

  • Substrates: 1,2-dioleoyl-sn-glycerol (DOG), [¹⁴C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA).

  • Cofactors: MgCl₂ (Note: concentration can be adjusted to favor DGAT1 vs DGAT2 activity; 25 mM MgCl₂ is largely specific for DGAT1).[10]

  • Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2).

  • Lipid Extraction Solvents: Heptane, water.

  • Thin Layer Chromatography (TLC) supplies: Silica gel plates, developing tank, solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).[10]

  • Scintillation supplies: Scintillation vials, scintillation cocktail, liquid scintillation counter.

Procedure:

  • Preparation: Prepare substrate solutions. Dissolve DOG in a suitable solvent and dry it under nitrogen before resuspending in assay buffer with detergent to form micelles.

  • Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of microsomal protein, assay buffer, and MgCl₂.

  • Initiation: Start the reaction by adding the substrates: 100 µM DOG and 25 µM [¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.[23]

  • Termination: Stop the reaction by adding the Stop Solution.

  • Lipid Extraction: Add heptane and water to the tube, vortex thoroughly, and centrifuge to separate the phases. The upper organic phase contains the lipids.

  • TLC Separation: Spot the extracted lipids onto a silica TLC plate alongside a triglyceride standard. Develop the plate in the solvent system until the solvent front nears the top.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica area corresponding to the triglyceride product into a scintillation vial.

  • Counting: Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the specific activity as pmol or nmol of product formed per minute per mg of protein.

6.2 Workflow Diagram: In Vitro DGAT-1 Activity Assay

DGAT1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Isolate Microsomal Fraction from Tissue/Cells react1 Combine Microsomes, Buffer, and MgCl2 prep1->react1 prep2 Prepare Substrate Solutions ([14C]Acyl-CoA, DOG) react2 Initiate with Substrates prep2->react2 react1->react2 react3 Incubate at 37°C (10-30 min) react2->react3 react4 Terminate Reaction with Stop Solution react3->react4 analysis1 Extract Lipids (Heptane/Water) react4->analysis1 analysis2 Separate Lipids by TLC analysis1->analysis2 analysis3 Scrape Triglyceride Spot analysis2->analysis3 analysis4 Quantify Radioactivity (Scintillation Counting) analysis3->analysis4 analysis5 Calculate Specific Activity analysis4->analysis5

Caption: A typical experimental workflow for an in vitro DGAT-1 radiolabeling assay.

6.3 Protocol: Cellular Triglyceride Synthesis Assay

This protocol measures DGAT1-mediated TG synthesis in a cellular context, often used for screening inhibitors.[20]

Objective: To quantify the incorporation of a labeled precursor into cellular triglycerides in response to a fatty acid challenge.

Materials:

  • Cell line (e.g., HEK293H, which primarily expresses DGAT1).[20]

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • Labeled precursor: [¹⁴C]-glycerol.

  • Fatty acid solution: Oleic acid complexed to bovine serum albumin (BSA).

  • Test compounds (e.g., potential DGAT1 inhibitors) and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lipid extraction solvents: Chloroform:Methanol (1:2).

  • TLC and scintillation supplies as described in Protocol 6.1.

Procedure:

  • Cell Culture: Plate cells (e.g., HEK293H) in 12-well plates and grow to desired confluency.

  • Pre-incubation: Change the medium to serum-free medium. Add test compounds or vehicle control and pre-incubate for 30 minutes.

  • Stimulation: Add [¹⁴C]-glycerol (e.g., 1 µCi/mL) and oleic acid/BSA complex (e.g., 0.3 mM) to stimulate triglyceride synthesis.

  • Incubation: Incubate for 5 hours at 37°C in a CO₂ incubator.

  • Harvesting: Wash cells with cold PBS and harvest.

  • Lipid Extraction: Extract total cellular lipids using a chloroform:methanol mixture. Centrifuge to separate phases.

  • Analysis: Dry the organic phase under nitrogen, solubilize the lipid pellet, and perform TLC separation and scintillation counting as described in Protocol 6.1 to quantify [¹⁴C]-triglyceride.

  • Data Interpretation: Compare the amount of radiolabeled TG in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition.

Conclusion

Diacylglycerol O-acyltransferase 1 is a multifaceted enzyme with a central and non-redundant function in mammalian lipid metabolism. Its role extends from the fundamental process of dietary fat absorption and energy storage to the regulation of retinoid homeostasis. The profound metabolic benefits observed with DGAT1 inhibition in preclinical models have established it as a compelling target for therapeutic intervention in obesity, diabetes, and oncology. However, the severe phenotype of human DGAT1 deficiency and the lipotoxicity observed in cardiac-specific knockout models underscore the critical importance of tissue-specific functions and the need for carefully modulated therapeutic strategies. A thorough understanding of its biochemical properties, physiological roles, and the robust experimental systems developed for its study will continue to drive innovation in drug development and our fundamental knowledge of metabolic health and disease.

References

The Structure-Activity Relationship of PF-04620110: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective DGAT-1 Inhibitor

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1] Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of PF-04620110, detailing the impact of structural modifications on its inhibitory activity and pharmacological properties.

Core Structure and Pharmacophore

The chemical structure of PF-04620110 features a pyrimidooxazine core, a phenylcyclohexyl side chain, and a cyclohexylacetic acid moiety. Early SAR studies revealed that the in-plane orientation of the bicyclic pyrimidooxazine core relative to the phenylcyclohexyl side chain is critical for its inhibitory potency.[1]

Structure-Activity Relationship (SAR)

Systematic structural modifications of PF-04620110 have been explored to optimize its potency, selectivity, and pharmacokinetic profile. The following table summarizes the quantitative data from these studies.

CompoundModificationDGAT-1 IC50 (nM)DGAT-2 IC50 (nM)Whole-Cell TG Synthesis IC50 (nM)Human Liver Microsome (HLM) CLapp (mL/min/kg)
1 Parent Compound72>10,00016<8
PF-04620110 (3) Introduction of an oxazine ring19>30,0008<8
4 Pyrimidodihydropyridinone analog60-7112

Data sourced from Dow et al., ACS Medicinal Chemistry Letters, 2011.[1]

Signaling Pathway and Mechanism of Action

PF-04620110 exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme catalyzes the final and committed step in the biosynthesis of triglycerides, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. By blocking this step, PF-04620110 reduces the synthesis and subsequent storage of triglycerides.

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT-1 DGAT-1 Fatty Acyl-CoA->DGAT-1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT-1 Triglycerides (TG) Triglycerides (TG) DGAT-1->Triglycerides (TG) Catalyzes PF-04620110 PF-04620110 PF-04620110->DGAT-1 Inhibits

Caption: Inhibition of Triglyceride Synthesis by PF-04620110.

Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of PF-04620110.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Methodology:

  • Enzyme Source: Recombinant human DGAT-1 expressed in a suitable system (e.g., insect cells).

  • Substrates: Radiolabeled [14C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

  • Reaction Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

  • Procedure: a. The test compound (e.g., PF-04620110) at various concentrations is pre-incubated with the DGAT-1 enzyme in the reaction buffer. b. The reaction is initiated by the addition of the substrates. c. The reaction mixture is incubated at 37°C for a defined period. d. The reaction is terminated by the addition of a stop solution (e.g., isopropanol/heptane/water). e. The lipid phase, containing the radiolabeled triglyceride product, is separated by thin-layer chromatography (TLC). f. The amount of radioactivity incorporated into the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT-1 activity, is calculated by fitting the data to a dose-response curve.

DGAT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme DGAT-1 Enzyme Incubation Incubate at 37°C Enzyme->Incubation Compound PF-04620110 Compound->Enzyme Pre-incubate Substrates [14C]oleoyl-CoA + 1,2-dioleoyl-sn-glycerol Substrates->Incubation Initiate Reaction TLC Lipid Extraction & Thin-Layer Chromatography Incubation->TLC Terminate Reaction Quantification Quantify Radioactivity TLC->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for the in vitro DGAT-1 enzyme inhibition assay.

Whole-Cell Triglyceride Synthesis Assay

This assay measures the effect of a compound on triglyceride synthesis in a cellular context.

Methodology:

  • Cell Line: A human cell line known to express DGAT-1, such as the colon adenocarcinoma cell line HT-29.

  • Radiolabeled Precursor: [14C]acetic acid or [3H]glycerol.

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are treated with the test compound at various concentrations. c. The radiolabeled precursor is added to the cell culture medium. d. The cells are incubated for a period to allow for the incorporation of the label into newly synthesized triglycerides. e. The cells are washed and lysed. f. Total lipids are extracted from the cell lysate. g. The triglyceride fraction is separated by TLC. h. The radioactivity in the triglyceride spot is quantified.

  • Data Analysis: The IC50 value for the inhibition of whole-cell triglyceride synthesis is determined.

In Vivo Lipid Tolerance Test

This animal model assesses the in vivo efficacy of a DGAT-1 inhibitor in reducing postprandial hypertriglyceridemia.

Methodology:

  • Animal Model: Typically, rats or mice.

  • Procedure: a. Animals are fasted overnight. b. A baseline blood sample is collected. c. The test compound or vehicle is administered orally. d. After a set period (e.g., 30-60 minutes), a lipid challenge (e.g., corn oil) is administered by oral gavage. e. Blood samples are collected at various time points after the lipid challenge. f. Plasma triglyceride levels are measured in the collected blood samples.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle control groups to determine the efficacy of the inhibitor.

Lipid_Tolerance_Test Fasting Overnight Fasting Baseline Baseline Blood Sample Fasting->Baseline Dosing Oral Administration of PF-04620110 or Vehicle Baseline->Dosing Lipid_Challenge Oral Lipid Challenge (e.g., Corn Oil) Dosing->Lipid_Challenge Blood_Sampling Serial Blood Sampling Lipid_Challenge->Blood_Sampling TG_Measurement Measure Plasma Triglyceride Levels Blood_Sampling->TG_Measurement Analysis Calculate AUC and Compare Groups TG_Measurement->Analysis

Caption: Experimental workflow for the in vivo lipid tolerance test.

Conclusion

The structure-activity relationship studies of PF-04620110 have provided valuable insights into the key structural features required for potent and selective DGAT-1 inhibition. The pyrimidooxazine core, the phenylcyclohexyl side chain, and the cyclohexylacetic acid moiety all play critical roles in the molecule's activity. Further optimization of this scaffold, guided by the principles outlined in this guide, may lead to the development of next-generation DGAT-1 inhibitors with improved therapeutic profiles for the treatment of metabolic diseases.

References

The Ascendant Role of Pyrimidooxazine Derivatives in Oncological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidooxazine core, a heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry, particularly in the pursuit of novel anticancer agents. This technical guide delves into the biological roles of pyrimidooxazine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate. The inherent structural features of the pyrimidine ring fused with an oxazine moiety provide a versatile template for designing molecules with potent and selective biological activities.

Core Biological Activity: Anticancer Properties

Research has predominantly focused on the anticancer potential of pyrimidooxazine derivatives and their structurally related analogs. These compounds have demonstrated significant efficacy against a range of cancer cell lines, often through the inhibition of key oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases: EGFR and HER2

A primary mechanism of action for many pyrimidooxazine-related compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] These receptor tyrosine kinases are pivotal in regulating cell growth, proliferation, and differentiation.[2] Their overexpression or mutation is a hallmark of various cancers, making them critical therapeutic targets.[1][2] Pyrimidooxazine derivatives have been designed to function as dual inhibitors of both EGFR and HER2, a strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance.[1][2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of pyrimidooxazine derivatives and their analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory activity against specific kinases. The following tables summarize the reported quantitative data for representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
4d MCF-7 (Breast)2.67
4h MCF-7 (Breast)6.82
4i MCF-7 (Breast)4.31
4l MCF-7 (Breast)1.62
Lapatinib (Ref.) MCF-7 (Breast)-
Compound IDKinase TargetIC50 (µM)Reference
4d EGFR0.065
4i EGFR0.116
4l EGFR0.052
4d HER20.09
4i HER20.164
4l HER20.055

Key Signaling Pathways

The anticancer effects of pyrimidooxazine derivatives are mediated through their interaction with complex signaling networks. The inhibition of EGFR and HER2 disrupts downstream pathways crucial for cancer cell survival and proliferation, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

EGFR/HER2 Signaling Cascade

The following diagram illustrates the EGFR/HER2 signaling pathway and the points of inhibition by pyrimidooxazine derivatives.

EGFR_HER2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Ligand (e.g., EGF) EGFR EGFR/HER2 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Pyrimidooxazine Pyrimidooxazine Derivative Pyrimidooxazine->Dimerization Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

EGFR/HER2 signaling pathway and inhibition.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a pyrimidooxazine-related scaffold and the evaluation of its anticancer activity. The following protocols are based on established methods in the literature.

Synthesis of Pyrido[4,3-b][1][3]oxazine Derivatives

The synthesis of pyrido[4,3-b][1][3]oxazine derivatives, structurally similar to pyrimidooxazines, serves as a representative example of the synthetic strategies employed.

Synthesis_Workflow Start Ethyl (6-amino-4-chloro -5-nitropyridin-2-yl)carbamate Step1 Hydrolysis (Formic Acid) Start->Step1 Intermediate1 4-hydroxypyridine derivative Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 5-amino-4-hydroxypyridine derivative Step2->Intermediate2 Step3 Reaction with α-halo ketones Intermediate2->Step3 FinalProduct Ethyl (5-amino-2H-pyrido [4,3-b][1,4]oxazin-7-yl)carbamates Step3->FinalProduct

Synthetic workflow for pyrido[4,3-b][1][3]oxazines.

Step 1: Hydrolysis of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The starting material is hydrolyzed using formic acid to yield the corresponding 4-hydroxypyridine derivative.

Step 2: Catalytic Hydrogenation. The nitro group of the 4-hydroxypyridine derivative is reduced via catalytic hydrogenation to produce the 5-amino-4-hydroxypyridine intermediate.

Step 3: Cyclization with α-halo ketones. The 5-amino-4-hydroxypyridine intermediate is reacted with various α-halo ketones in acetic acid at room temperature. This reaction leads to the formation of the final 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamates.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidooxazine derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

Pyrimidooxazine derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anticancer therapies. Their ability to dually inhibit key oncogenic drivers like EGFR and HER2 provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure of the pyrimidooxazine core to enhance potency and selectivity, as well as to improve pharmacokinetic properties. Furthermore, a deeper understanding of their mechanism of action and their effects on downstream signaling pathways will be crucial for their successful translation into clinical applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.

References

DGAT-1 inhibition and its effects on triglyceride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diacylglycerol O-Acyltransferase 1 (DGAT-1) Inhibition and its Effects on Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the primary pathway of triglyceride (TG) synthesis.[1][2][3] This integral membrane protein, located in the endoplasmic reticulum, esterifies a fatty acyl-CoA molecule onto a diacylglycerol (DAG) substrate, forming a triglyceride.[1][4] These triglycerides are subsequently stored in cytosolic lipid droplets or packaged into lipoproteins for secretion.[5]

Given the central role of triglyceride accumulation in the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), DGAT1 has emerged as a compelling therapeutic target.[2][4][6] Pharmacological inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby mitigating excessive fat accumulation and its associated metabolic dysfunctions.[4] Studies in preclinical models have demonstrated that inhibiting DGAT1 can lead to weight loss, reduced liver fat, and improved insulin sensitivity.[7][8] This guide provides a comprehensive technical overview of the DGAT1 inhibition mechanism, its quantitative effects on lipid metabolism, key experimental protocols for its study, and the associated signaling pathways.

Mechanism of Action and Inhibition

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and plays a crucial role in intestinal fat absorption and the storage of fat in adipose tissue.[3] The enzyme facilitates the covalent joining of diacylglycerol with a long-chain fatty acyl-CoA, a reaction essential for forming triglycerides.[3]

DGAT1 inhibitors are small molecules designed to block the enzymatic activity of DGAT1.[9] Many of these inhibitors function by competing with the acyl-CoA substrate for binding to the enzyme's active site.[4][9] By occupying this site, they prevent the transfer of the acyl chain to diacylglycerol, thereby directly blocking the synthesis of new triglycerides.[4]

DGAT1_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Inhibits

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Quantitative Effects of DGAT-1 Inhibition

The pharmacological inhibition of DGAT1 has been evaluated in numerous in vitro and in vivo models, demonstrating a consistent and potent effect on triglyceride synthesis and broader lipid metabolism.

Data Presentation

The following tables summarize the quantitative data from key studies on DGAT1 inhibitors.

Table 1: In Vitro Potency of Select DGAT-1 Inhibitors

Inhibitor Target IC₅₀ Source
T863 Human DGAT1 8 nM [9]
DGAT1IN1 Human DGAT1 12 nM [9]
A-922500 DGAT1 Data not specified [10]
H128 DGAT1 Data not specified [8]

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of DGAT-1 Inhibition in Animal Models

Inhibitor / Model Dose Effect % Change Source
A-922500 / Zucker Fatty Rat 3 mg/kg Serum Triglycerides ↓ 39% [10]
A-922500 / Hyperlipidemic Hamster 3 mg/kg Serum Triglycerides ↓ 53% [10]
H128 / db/db Mice 10 mg/kg (acute) Postprandial Serum TG Blocked 54% increase [8]
T863 / C57BL/6 Mice 10 mg/kg (acute) Postprandial Serum TG Blocked ~60% increase [11]
T863 / Diet-Induced Obese Mice 10 mg/kg (2 weeks) Serum Triglycerides ↓ (Significant) [11]
T863 / Diet-Induced Obese Mice 10 mg/kg (2 weeks) Liver Triglycerides ↓ (Significant) [11]

| T863 / Diet-Induced Obese Mice | 10 mg/kg (2 weeks) | Body Weight | ↓ (Significant) | |

Systemic Effects

Inhibition of DGAT1 primarily affects the small intestine and the liver, the main sites of dietary fat absorption and de novo lipogenesis, respectively.[2][8] By blocking intestinal TG synthesis, DGAT1 inhibitors delay and reduce the absorption of dietary fats, leading to a blunted postprandial spike in plasma triglycerides.[8][11] Chronic inhibition leads to reduced fat deposition in adipose tissue, decreased liver triglyceride content (hepatic steatosis), and improvements in insulin sensitivity.[7][8] These downstream effects underscore the potential of DGAT1 inhibition for treating a cluster of metabolic disorders. However, this mechanism is also linked to gastrointestinal side effects, such as nausea and diarrhea, which have posed challenges in clinical development.[6]

Systemic_Effects cluster_inhibition Pharmacological Action cluster_primary Primary Effects cluster_secondary Secondary Physiological Outcomes DGAT1_Inhibitor DGAT-1 Inhibition Intestinal_TG ↓ Intestinal TG Synthesis & Fat Absorption DGAT1_Inhibitor->Intestinal_TG Hepatic_TG ↓ Hepatic TG Synthesis DGAT1_Inhibitor->Hepatic_TG Plasma_TG ↓ Plasma Triglycerides Intestinal_TG->Plasma_TG Hepatic_TG->Plasma_TG Liver_Fat ↓ Hepatic Steatosis Hepatic_TG->Liver_Fat Fat_Storage ↓ Adipose Fat Storage Plasma_TG->Fat_Storage Insulin_Sens ↑ Insulin Sensitivity Fat_Storage->Insulin_Sens Liver_Fat->Insulin_Sens

Caption: Logical flow of the systemic effects of DGAT-1 inhibition.

Key Experimental Protocols

The evaluation of DGAT1 inhibitors requires a suite of specialized assays to determine potency, cellular activity, and in vivo efficacy.

In Vitro DGAT-1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Methodology:

  • Enzyme Source Preparation: Isolate microsomes from cells or tissues expressing DGAT1 (e.g., Sf9 cells overexpressing human DGAT1) or use purified recombinant DGAT1 protein.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of diacylglycerol (DAG) substrate, a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA), and the test inhibitor at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation and Quantification: Separate the lipids using thin-layer chromatography (TLC). Scrape the spots corresponding to triglycerides and quantify the incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC₅₀ value.

Protocol_InVitro P1 Prepare Enzyme Source (Microsomes or Purified DGAT-1) P3 Incubate at 37°C P1->P3 P2 Prepare Reaction Mix (DAG, [14C]Acyl-CoA, Inhibitor) P2->P3 P4 Stop Reaction & Extract Lipids P3->P4 P5 Separate Lipids via TLC P4->P5 P6 Quantify Radioactivity in TG Band P5->P6 P7 Calculate IC50 Value P6->P7

Caption: Experimental workflow for an in vitro DGAT-1 activity assay.
Cell-Based Triglyceride Synthesis Assay

This assay assesses the inhibitor's ability to block TG synthesis in a cellular context.

Methodology:

  • Cell Culture: Plate and culture relevant cells, such as HepG2 human hepatoma cells, until they reach a desired confluency.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor or vehicle control in serum-free media for a specified time (e.g., 1 hour).

  • Labeling: Add a radiolabeled precursor for TG synthesis, such as [³H]glycerol or [¹⁴C]oleic acid, to the culture media.

  • Incubation: Incubate the cells for a further period (e.g., 2-5 hours) to allow for the incorporation of the label into triglycerides.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them and extract total cellular lipids. The media can also be collected to measure secreted triglycerides.

  • Separation and Quantification: Separate the extracted lipids by TLC and quantify the radioactivity in the triglyceride fraction via scintillation counting.

  • Data Analysis: Determine the reduction in labeled triglyceride synthesis compared to the vehicle-treated control cells.

Protocol_CellBased C1 Culture Cells (e.g., HepG2) C2 Pre-incubate with Inhibitor C1->C2 C3 Add Labeled Precursor ([3H]Glycerol or [14C]Oleic Acid) C2->C3 C4 Incubate for 2-5 hours C3->C4 C5 Lyse Cells & Extract Lipids C4->C5 C6 Separate Lipids (TLC) & Quantify C5->C6 C7 Determine Inhibition of TG Synthesis C6->C7

Caption: Experimental workflow for a cell-based TG synthesis assay.
In Vivo Oral Lipid Tolerance Test (LTT)

The LTT is a standard preclinical model to evaluate the acute effect of an inhibitor on dietary fat absorption.

Methodology:

  • Animal Acclimation and Fasting: Acclimate mice (e.g., C57BL/6) and fast them overnight (e.g., 12-16 hours) to establish a baseline triglyceride level.

  • Compound Administration: Administer the DGAT1 inhibitor or vehicle control orally via gavage.

  • Lipid Challenge: After a set period (e.g., 1 hour), administer an oral bolus of a lipid source, typically corn oil (e.g., 10 mL/kg).[8][11]

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (time 0) and at several time points after the lipid challenge (e.g., 1, 2, 3, 4 hours).

  • Triglyceride Measurement: Isolate plasma from the blood samples and measure the triglyceride concentration using a commercial enzymatic assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time. The efficacy of the inhibitor is determined by the reduction in the area under the curve (AUC) or the peak triglyceride concentration compared to the vehicle-treated group.

Protocol_InVivo V1 Fast Mice Overnight V2 Administer Inhibitor or Vehicle (Oral) V1->V2 V3 Administer Corn Oil Bolus (Oral) V2->V3 V4 Collect Blood Samples Over Time V3->V4 V5 Measure Plasma Triglyceride Levels V4->V5 V6 Analyze TG Excursion (AUC) V5->V6

Caption: Experimental workflow for an in vivo oral lipid tolerance test.

Conclusion

DGAT1 remains a highly validated target for the treatment of metabolic diseases characterized by triglyceride overaccumulation. The inhibition of DGAT1 effectively reduces triglyceride synthesis, leading to beneficial systemic effects on lipid metabolism, body weight, and insulin sensitivity. While clinical development has been hampered by mechanism-based gastrointestinal side effects, the potential for DGAT1 inhibitors in specific indications, such as familial chylomicronemia, persists.[2][6] The experimental protocols and quantitative data outlined in this guide provide a foundational understanding for researchers and drug developers working to harness the therapeutic potential of DGAT1 inhibition.

References

A Technical Guide to the Research Applications of Selective DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride synthesis. Its role in metabolic regulation has positioned it as a key therapeutic target for a range of diseases characterized by dyslipidemia. Selective inhibition of DGAT-1 offers a promising avenue for the treatment of obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), with emerging applications in oncology. This technical guide provides an in-depth overview of the research applications of selective DGAT-1 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to DGAT-1 and its Role in Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a multipass transmembrane protein located in the endoplasmic reticulum.[1][2] It plays a pivotal role in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] This process is fundamental for the storage of energy in adipose tissue and the absorption of dietary fats in the small intestine.[4] Genetic and pharmacological studies have demonstrated that the inhibition of DGAT-1 can lead to reduced triglyceride storage, improved insulin sensitivity, and decreased body weight, making it an attractive target for metabolic diseases.[3][5]

Therapeutic Applications of Selective DGAT-1 Inhibitors

The primary research focus for selective DGAT-1 inhibitors has been on metabolic disorders. However, recent studies have unveiled potential applications in the field of oncology.

Metabolic Diseases
  • Obesity and Type 2 Diabetes: By blocking triglyceride synthesis in the intestine, DGAT-1 inhibitors reduce the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels.[6] This mechanism contributes to weight management and improved glycemic control.[3] Preclinical studies in rodent models have consistently shown that DGAT-1 inhibition leads to resistance to diet-induced obesity and enhanced insulin sensitivity.[5]

  • Non-alcoholic Steatohepatitis (NASH): NASH is characterized by the accumulation of fat in the liver, leading to inflammation and cellular damage. DGAT-1 is expressed in the liver and contributes to hepatic triglyceride synthesis. Inhibition of DGAT-1 is being investigated as a strategy to reduce liver fat content and ameliorate the progression of NASH.[7]

  • Familial Chylomicronemia Syndrome (FCS): FCS is a rare genetic disorder characterized by severe hypertriglyceridemia. The DGAT-1 inhibitor, pradigastat (LCQ908), has been investigated in clinical trials for FCS and has shown significant reductions in fasting and postprandial triglyceride levels.[8][9][10]

Oncology

Emerging research suggests that some cancer cells exhibit altered lipid metabolism, with increased reliance on triglyceride synthesis and storage in lipid droplets. Inhibition of DGAT-1 has been shown to suppress the growth of certain cancer cells by inducing lipotoxicity and oxidative stress. This novel application is an active area of investigation.

Quantitative Data on Selective DGAT-1 Inhibitors

The following tables summarize key quantitative data for several selective DGAT-1 inhibitors that have been evaluated in preclinical and clinical studies.

Table 1: In Vitro Potency of Selective DGAT-1 Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. DGAT-2Reference
PF-04620110Human DGAT-119>100-fold[11]
Mouse DGAT-164>100-fold[12]
A-922500Human DGAT-19>5800-fold[13]
Mouse DGAT-122>2400-fold[13]
T863Human DGAT-11.8-[14]
Pradigastat (LCQ908)--Potent and selective[15]
AZD7687--Reversible and selective[16]
Compound 1AHuman DGAT-1~2-[17]
Compound 2AHuman DGAT-1-IC50 of 247 nM against A2A receptor[17]
Compound 5BHuman DGAT-1->1000-fold selectivity vs. A2A receptor[5]

Table 2: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS)

DoseChange in Fasting TriglyceridesChange in Postprandial TriglyceridesChange in Fasting ApoB48Reference
20 mg/day41% reductionSubstantial reductionSignificant decrease[9][10]
40 mg/day70% reductionSubstantial reductionSignificant decrease[9][10]

Table 3: Pharmacokinetic Properties of Pradigastat

ParameterValueReference
AbsorptionSlowly absorbed[8][15]
EliminationSlowly eliminated[8][15]
MetabolismPrimarily by UGT1A1 and UGT1A3[8][15]
Effect of FoodNo clinically relevant impact[8][15]
Absolute Oral Bioavailability~41%[15]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research of selective DGAT-1 inhibitors.

In Vitro DGAT-1 Enzyme Inhibition Assay

Objective: To determine the potency of a compound to inhibit DGAT-1 enzyme activity.

Methodology (TLC-based): [18]

  • Enzyme Source: Microsomal fractions are prepared from cells overexpressing human or mouse DGAT-1 (e.g., Sf9 cells) or from tissues with high DGAT-1 expression (e.g., small intestine).

  • Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free bovine serum albumin, sucrose, a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a diacylglycerol acceptor (e.g., 1,2-dioleoylglycerol).

  • Incubation: The reaction is initiated by adding the enzyme source and incubated at room temperature for a set period (e.g., 15 minutes).

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solution.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using a mobile phase such as hexane/ethyl ether/acetic acid.

  • Detection and Quantification: The radiolabeled triglyceride product is visualized by autoradiography and quantified using a phosphorimager or scintillation counting. The IC50 value is calculated from the dose-response curve.

Methodology (Fluorescence-based): [18]

  • Principle: This assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

  • Reaction: The DGAT-1 reaction is performed in the presence of the fluorescent probe.

  • Detection: The resulting fluorescent signal, which is proportional to DGAT-1 activity, is measured using a fluorescence plate reader.

Oral Lipid Tolerance Test (OLTT) in Rodents

Objective: To evaluate the in vivo efficacy of a DGAT-1 inhibitor in reducing postprandial hypertriglyceridemia.

Methodology: [18][19]

  • Animal Model: Typically, mice or rats are used. They may be on a standard chow or a high-fat diet to induce obesity.

  • Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

  • Compound Administration: The DGAT-1 inhibitor or vehicle is administered orally.

  • Lipid Challenge: After a set time (e.g., 1 hour), a bolus of a lipid source, such as corn oil or olive oil, is administered orally.[20]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the lipid challenge.

  • Triglyceride Measurement: Plasma or serum triglyceride levels are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for the triglyceride excursion is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.

Immunohistochemistry (IHC) for DGAT-1 in Intestinal Tissue

Objective: To visualize the expression and localization of DGAT-1 protein in intestinal tissue.

Methodology: [21][22]

  • Tissue Preparation: Intestinal tissue samples are collected, fixed in formalin, and embedded in paraffin.

  • Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the DGAT-1 antigen.

  • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for DGAT-1.

  • Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.

  • Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining: The tissue is counterstained with hematoxylin to visualize the cell nuclei.

  • Microscopy: The stained sections are dehydrated, cleared, and mounted for visualization under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of DGAT-1 and a typical experimental workflow for the preclinical evaluation of a selective DGAT-1 inhibitor.

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitor Pharmacological Intervention DAG Diacylglycerol DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride DGAT1->TG LipidDroplet Lipid Droplet (Triglyceride Storage) TG->LipidDroplet Incorporation DGAT1_Inhibitor Selective DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_ExVivo Ex Vivo Analysis Assay DGAT-1 Enzyme Inhibition Assay Selectivity Selectivity Profiling (vs. DGAT-2, etc.) Assay->Selectivity OLTT Oral Lipid Tolerance Test (OLTT) Selectivity->OLTT Lead Compound Selection ObesityModel Diet-Induced Obesity Model OLTT->ObesityModel Toxicity Toxicology Studies ObesityModel->Toxicity IHC Immunohistochemistry (Intestinal Tissue) ObesityModel->IHC GeneExpression Gene Expression Analysis ObesityModel->GeneExpression end End Toxicity->end start Start start->Assay

Caption: Preclinical evaluation workflow for DGAT-1 inhibitors.

Conclusion and Future Directions

Selective DGAT-1 inhibitors represent a promising therapeutic strategy for a range of metabolic diseases, with growing evidence for their potential in oncology. The clinical development of these inhibitors has been met with some challenges, including gastrointestinal side effects.[16] Future research will likely focus on developing inhibitors with improved tissue selectivity and tolerability profiles. Furthermore, exploring the synergistic effects of DGAT-1 inhibition with other therapeutic agents may open new avenues for combination therapies, particularly for complex multifactorial diseases like NASH. The continued investigation into the diverse roles of DGAT-1 in various tissues will undoubtedly uncover new therapeutic opportunities.

References

Technical Guide: Physicochemical Properties of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (BMS-986142)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility and stability data for the Bruton's tyrosine kinase (BTK) inhibitor, (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid, also known as BMS-986142. This document is intended to support research and development activities by consolidating key physicochemical information.

Introduction

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of several B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound disrupts downstream signaling, thereby affecting B-cell proliferation, survival, and function. Given its therapeutic potential, a thorough understanding of its solubility and stability is crucial for formulation development, analytical method development, and ensuring product quality.

Solubility Data

Comprehensive quantitative solubility data for (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid in various aqueous and organic solvents under different pH conditions is not extensively available in the public domain. However, information from commercial suppliers and scientific literature provides some key insights.

SolventConcentration / QualifierSource
DMSO>50 mMAbcam[1]
DMSO100 mg/mL (174.64 mM)Selleck Chemicals[2]
DMSO45 mg/mL (78.59 mM)TargetMol[3]
WaterInsolubleTargetMol[3]

Note: The reported solubility in DMSO varies between suppliers, which may be due to differences in experimental conditions or the use of fresh versus moisture-absorbed DMSO. It is recommended to perform in-house solubility assessments for specific applications.

Stability Data

Detailed stability data from forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) for the drug substance are not publicly available. However, storage recommendations from suppliers and findings from preclinical studies offer some indications of its stability profile.

ConditionObservation / RecommendationSource
Solid State (Powder)
Long-term StorageStore at -20°C for up to 3 years.TargetMol[3]
In Solvent (DMSO)
Long-term StorageStore at -80°C for up to 1 year.TargetMol[3]
Freeze-Thaw CyclesAliquot to prevent inactivation from repeated freeze-thaw cycles.MedchemExpress[4]
Metabolic Stability
In vivo (mouse)Showed <2% demethylation in mouse pharmacokinetic studies, suggesting good metabolic stability.ACS Publications[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid are not described in the available literature. However, standard methodologies for such assessments are well-established in the pharmaceutical industry.

General Solubility Assessment Protocol

A common method for determining thermodynamic solubility is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, organic solvents).

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Stability (Forced Degradation) Study Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies typically involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

  • Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified duration.

  • Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.

  • Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The solid compound is heated in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photostability: The solid compound or its solution is exposed to light of a specified intensity and wavelength (e.g., in a photostability chamber) according to ICH Q1B guidelines.

Samples from each stress condition are then analyzed by a stability-indicating method (typically HPLC) to separate and quantify the parent compound and any degradation products.

Signaling Pathway and Experimental Workflow

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitor (...)-acetic acid (BMS-986142) Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

The diagram above illustrates the simplified B-cell receptor signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK, which in turn activates BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). This ultimately results in calcium flux and the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival. (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid inhibits BTK, thereby blocking these downstream signaling events.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Compound Weigh Compound Solvent Add Solvent Compound->Solvent Equilibrate Equilibrate (Shake/Stir) Solvent->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC) Separate->Quantify Data Determine Solubility/Degradation Quantify->Data

Caption: General Experimental Workflow.

This workflow outlines the basic steps for determining the solubility or degradation of the compound. The process involves preparing a sample by dissolving the compound in a chosen solvent, allowing it to reach equilibrium, separating the solid and liquid phases, and finally quantifying the amount of dissolved or remaining compound using a suitable analytical technique like HPLC.

Conclusion

While comprehensive, publicly available quantitative data on the solubility and stability of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is limited, the existing information indicates good solubility in DMSO and poor solubility in water. The compound demonstrates reasonable stability under recommended storage conditions and in preclinical metabolic studies. For detailed formulation and development activities, it is imperative that specific solubility and forced degradation studies are conducted using validated, stability-indicating analytical methods. The provided information on the BTK signaling pathway and general experimental workflows can serve as a foundation for further research and development of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: PF-04620110 for in vitro DGAT-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro assessment of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the terminal step of triglyceride biosynthesis, making it a significant target in the research and development of therapeutics for metabolic diseases.[1] The protocols outlined below describe enzymatic and cell-based assays to determine the inhibitory activity of PF-04620110. Quantitative data on the compound's potency are summarized, and diagrams illustrating the DGAT-1 signaling pathway and experimental workflows are provided.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol.[1] This enzymatic activity is crucial for the storage of metabolic energy. Inhibition of DGAT-1 has been shown to reduce triglyceride levels and is therefore a promising strategy for the treatment of obesity and type 2 diabetes.[1] PF-04620110 is a well-characterized, potent, and selective small molecule inhibitor of DGAT-1.[2][3][4] These application notes provide standardized protocols to enable researchers to reliably evaluate the in vitro efficacy of PF-04620110 in inhibiting DGAT-1 activity.

Data Presentation

The inhibitory potency of PF-04620110 against DGAT-1 has been determined in various in vitro assay formats. The following table summarizes the key quantitative data.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 19 nM-Enzymatic Assay[1][2][5][6][7]
IC50 8 nMHT-29Cell-based TG Synthesis[2]
IC50 ~39 nMHT-29Cell-based TG Synthesis[3][8]

Signaling Pathway

The following diagram illustrates the role of DGAT-1 in the triglyceride synthesis pathway.

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Acyl_CoA1 Acyl-CoA Acyl_CoA1->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Acyl_CoA2 Acyl-CoA Acyl_CoA2->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride DGAT-1 Acyl_CoA3 Acyl-CoA Acyl_CoA3->Triglyceride DGAT1 DGAT-1 PF04620110 PF-04620110 PF04620110->DGAT1 Inhibition

Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.

Experimental Protocols

Three common in vitro methods for assessing DGAT-1 inhibition by PF-04620110 are detailed below: a radiolabeled enzymatic assay, a fluorescence-based enzymatic assay, and a cell-based triglyceride synthesis assay.

Radiolabeled Enzymatic Assay for DGAT-1 Inhibition

This protocol is a standard method for directly measuring the enzymatic activity of DGAT-1.

Experimental Workflow Diagram:

radiolabeled_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare DGAT-1 Enzyme (e.g., recombinant human DGAT-1) pre_incubation Pre-incubate DGAT-1 with PF-04620110 prep_enzyme->pre_incubation prep_inhibitor Prepare PF-04620110 dilutions prep_inhibitor->pre_incubation prep_substrates Prepare Substrates: Diacylglycerol (DAG) [14C]oleoyl-CoA initiate_reaction Initiate reaction by adding [14C]oleoyl-CoA and DAG prep_substrates->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction extract_lipids Extract lipids stop_reaction->extract_lipids tlc Separate lipids by TLC extract_lipids->tlc quantify Quantify radiolabeled triglyceride tlc->quantify calculate Calculate % inhibition and IC50 quantify->calculate

Caption: Workflow for the radiolabeled DGAT-1 inhibition assay.

Materials:

  • Recombinant human DGAT-1

  • PF-04620110

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • [14C]oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, 200 mM sucrose

  • Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)

  • Scintillation counter and cocktail

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of PF-04620110 in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a microcentrifuge tube, add the DGAT-1 enzyme to the assay buffer.

  • Inhibitor Addition: Add the desired concentration of PF-04620110 or DMSO (vehicle control) to the enzyme mixture.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

  • Substrate Preparation: Prepare a mixture of DOG and [14C]oleoyl-CoA in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to the pre-incubated enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the TLC mobile phase.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spots into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT-1 inhibition for each PF-04620110 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Enzymatic Assay for DGAT-1 Inhibition

This high-throughput method measures the release of Coenzyme A (CoA) during the DGAT-1 reaction.

Experimental Workflow Diagram:

fluorescence_workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis prep_enzyme Prepare DGAT-1 Enzyme mix_reagents Mix DGAT-1, PF-04620110, DAG, oleoyl-CoA, and CPM probe in a microplate prep_enzyme->mix_reagents prep_inhibitor Prepare PF-04620110 dilutions prep_inhibitor->mix_reagents prep_substrates Prepare Substrates: Diacylglycerol (DAG) Oleoyl-CoA prep_substrates->mix_reagents prep_probe Prepare CPM fluorescent probe prep_probe->mix_reagents incubation Incubate at 37°C mix_reagents->incubation read_fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) incubation->read_fluorescence calculate Calculate % inhibition and IC50 read_fluorescence->calculate

Caption: Workflow for the fluorescence-based DGAT-1 inhibition assay.

Materials:

  • Recombinant human DGAT-1

  • PF-04620110

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-Diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1% Triton X-100

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of PF-04620110 in DMSO.

  • Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing assay buffer, DOG, oleoyl-CoA, and the CPM probe.

  • Inhibitor Addition: Add PF-04620110 dilutions or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the reaction by adding the DGAT-1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to the control and determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of PF-04620110 on triglyceride synthesis in a cellular context.

Experimental Workflow Diagram:

cell_based_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed HT-29 or HEK293A cells treat_inhibitor Treat cells with PF-04620110 seed_cells->treat_inhibitor add_radiolabel Add [14C]oleic acid or [3H]glycerol treat_inhibitor->add_radiolabel incubation Incubate for 4 hours add_radiolabel->incubation wash_cells Wash cells with PBS incubation->wash_cells extract_lipids Extract total lipids wash_cells->extract_lipids tlc Separate lipids by TLC extract_lipids->tlc quantify Quantify radiolabeled triglyceride tlc->quantify calculate Calculate % inhibition and IC50 quantify->calculate

Caption: Workflow for the cell-based triglyceride synthesis assay.

Materials:

  • HT-29 or HEK293A cells

  • Cell culture medium and supplements

  • PF-04620110

  • [14C]oleic acid or [3H]glycerol

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)

  • TLC plates and mobile phase

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Seed HT-29 or HEK293A cells in multi-well plates and grow to confluence.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of PF-04620110 or DMSO (vehicle control) for 1 hour.

  • Radiolabeling: Add [14C]oleic acid or [3H]glycerol to the cell culture medium and incubate for 4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then extract the total lipids using an appropriate solvent system.

  • TLC Separation and Quantification: Separate the extracted lipids by TLC and quantify the amount of radiolabeled triglyceride as described in the enzymatic assay protocol.

  • Data Analysis: Determine the percentage of inhibition of triglyceride synthesis and calculate the IC50 value for PF-04620110.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize PF-04620110 as a selective inhibitor of DGAT-1 in in vitro settings. The detailed methodologies for enzymatic and cell-based assays, along with the provided quantitative data and pathway diagrams, will facilitate further investigation into the role of DGAT-1 in metabolic pathways and the development of novel therapeutic agents.

References

Application Note: Cell-Based Triglyceride Synthesis Assay Using PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, a reaction catalyzed by the enzyme diacylglycerol acyltransferase (DGAT). Two isoforms of DGAT, DGAT1 and DGAT2, have been identified, with DGAT1 playing a significant role in intestinal fat absorption and triglyceride homeostasis.[1][2] Dysregulation of triglyceride synthesis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

PF-04620110 is a potent and selective small-molecule inhibitor of DGAT1.[3][4][5] It has been shown to effectively reduce triglyceride synthesis in both enzymatic and cell-based assays, making it a valuable tool for studying the role of DGAT1 in lipid metabolism and for the development of novel therapeutics for metabolic diseases.[3][6] This application note provides a detailed protocol for a cell-based triglyceride synthesis assay using PF-04620110 in the human colon adenocarcinoma cell line, HT-29, a well-established model for studying intestinal lipid metabolism.

Principle

This assay measures the de novo synthesis of triglycerides in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [³H]-glycerol or [¹⁴C]-oleic acid, into the triglyceride fraction. Cells are pre-treated with the DGAT1 inhibitor PF-04620110 or a vehicle control before the addition of the radiolabeled substrate. Following an incubation period, total cellular lipids are extracted, and the triglyceride fraction is separated from other lipid species using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride band is then quantified by scintillation counting, providing a direct measure of triglyceride synthesis. Inhibition of this process by PF-04620110 will result in a dose-dependent decrease in the amount of radiolabel incorporated into triglycerides.

Data Presentation

Table 1: Inhibitory Activity of PF-04620110

ParameterValueCell LineReference
IC₅₀ (DGAT1 enzymatic assay) 19 nMRecombinant Human DGAT1[4][5]
IC₅₀ (Cell-based TG synthesis) ~39 nMHT-29[3][6]
Selectivity >100-fold vs. DGAT2-[3]

Signaling Pathway and Experimental Workflow

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis Pathway cluster_inhibition Inhibition Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Lysophosphatidic Acid Diacylglycerol (DAG) Diacylglycerol (DAG) Lysophosphatidic Acid->Diacylglycerol (DAG) AGPAT, PAP Triglyceride (TG) Triglyceride (TG) Diacylglycerol (DAG)->Triglyceride (TG) DGAT1 DGAT1_enzyme DGAT1 PF-04620110 PF-04620110 PF-04620110->DGAT1_enzyme Inhibits

Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.

Assay_Workflow A 1. Seed HT-29 cells in 12-well plates B 2. Incubate for 24-48 hours to reach 80-90% confluency A->B C 3. Pre-treat with PF-04620110 or Vehicle (DMSO) for 1 hour B->C D 4. Add radiolabeled precursor (e.g., [3H]-glycerol) C->D E 5. Incubate for 4-6 hours D->E F 6. Wash cells with ice-cold PBS E->F G 7. Lyse cells and extract total lipids F->G H 8. Spot lipid extract on a TLC plate G->H I 9. Develop TLC to separate lipid species H->I J 10. Visualize and excise triglyceride bands I->J K 11. Quantify radioactivity by scintillation counting J->K L 12. Normalize to protein concentration and analyze data K->L

Caption: Experimental Workflow for the Cell-Based Triglyceride Synthesis Assay.

Experimental Protocols

Materials and Reagents
  • HT-29 cells (ATCC HTB-38)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • PF-04620110 (stored as a 10 mM stock in DMSO at -20°C)

  • [³H]-Glycerol or [¹⁴C]-Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oleic acid

  • Hexane

  • Isopropanol

  • Sodium phosphate buffer

  • Thin-Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Iodine crystals or other visualization agent

  • Scintillation vials

  • Scintillation cocktail

  • BCA Protein Assay Kit

Cell Culture
  • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

Triglyceride Synthesis Assay Protocol
  • Cell Seeding: Seed HT-29 cells in 12-well plates at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.

  • Preparation of Oleic Acid-BSA Complex (if using [³H]-glycerol):

    • Prepare a 100 mM stock of oleic acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • Add the oleic acid stock to the BSA solution to a final concentration of 5 mM oleic acid.

    • Incubate at 37°C for 30 minutes to allow complex formation.

    • Dilute this complex in serum-free DMEM to the desired final working concentration (e.g., 200 µM).

  • Compound Treatment:

    • Prepare serial dilutions of PF-04620110 in serum-free DMEM from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the PF-04620110 dilutions or vehicle control to the respective wells.

    • Pre-incubate the cells for 1 hour at 37°C.

  • Radiolabeling:

    • Prepare the labeling medium:

      • For [³H]-glycerol: Add [³H]-glycerol to the oleic acid-BSA complex-containing medium to a final activity of 1-2 µCi/mL.

      • For [¹⁴C]-oleic acid: Prepare a complex of [¹⁴C]-oleic acid with BSA as described above and add to serum-free DMEM to a final activity of 0.5-1 µCi/mL.

    • Add the labeling medium to each well.

    • Incubate for 4-6 hours at 37°C.

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of hexane:isopropanol (3:2, v/v) to each well.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Collect the solvent (lipid extract) into a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid pellet in 50 µL of hexane.

  • Thin-Layer Chromatography (TLC):

    • Spot the resuspended lipid extract onto a silica gel G TLC plate. Also, spot a triglyceride standard for identification.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber containing the developing solvent (hexane:diethyl ether:acetic acid, 80:20:1).

    • Allow the solvent front to migrate to near the top of the plate.

    • Remove the plate and allow it to air dry.

  • Quantification:

    • Visualize the lipid spots by placing the TLC plate in a chamber with iodine crystals. The triglyceride band should be identified based on the migration of the standard.

    • Carefully scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well from a parallel plate lysed with RIPA buffer using a BCA protein assay.

    • Normalize the scintillation counts (counts per minute, CPM) to the protein concentration for each sample.

    • Calculate the percentage of triglyceride synthesis inhibition for each concentration of PF-04620110 relative to the vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Troubleshooting

  • Low radioactivity signal: Increase the amount of radiolabel, extend the incubation time, or increase the cell number. Ensure efficient lipid extraction.

  • High background: Ensure thorough washing of the cells to remove unincorporated radiolabel.

  • Poor separation on TLC: Use a fresh developing solvent and ensure the TLC chamber is properly saturated. Adjust the solvent system if necessary.

  • Cell toxicity: Monitor cell morphology during the experiment. Ensure the final DMSO concentration is low and that the inhibitor concentrations are not causing significant cell death.

Conclusion

This application note provides a robust and reliable method for assessing the inhibitory effect of PF-04620110 on triglyceride synthesis in a cell-based system. The protocol can be adapted for use with other DGAT1 inhibitors and different cell types involved in lipid metabolism. The detailed methodology and data presentation guidelines will aid researchers in accurately evaluating the potency and cellular activity of compounds targeting triglyceride synthesis.

References

In Vivo Experimental Design for PF-04620110 in Mouse Models of Obesity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design of studies evaluating the efficacy of PF-04620110, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, in mouse models of obesity. This document outlines detailed protocols for inducing obesity in mice, administering PF-04620110, and assessing key metabolic endpoints. The provided information is based on established methodologies for studying DGAT1 inhibitors and preclinical obesity models. While a specific chronic efficacy study for PF-04620110 in a diet-induced obesity (DIO) mouse model has been referenced in literature, the detailed public data from such a study is limited. Therefore, the following protocols and data tables are presented as a well-established framework for conducting such research.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Genetic knockout of DGAT1 in mice has been shown to confer resistance to diet-induced obesity.

PF-04620110 is a potent and selective small molecule inhibitor of DGAT1.[1][2] Preclinical studies have demonstrated its ability to reduce plasma triglyceride levels following a lipid challenge.[1][2] Furthermore, treatment with PF-04620110 has been associated with decreased body weight and fasting glucose levels in C57BL/6 mice, a commonly used strain for obesity research. While detailed protocols from long-term obesity studies with PF-04620110 are not extensively published, this document provides a representative experimental design based on the known pharmacology of the compound and established methodologies for similar DGAT1 inhibitors.

Signaling Pathway of DGAT1 Inhibition

The primary mechanism of action of PF-04620110 is the inhibition of DGAT1, which blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TG). This action primarily occurs in the enterocytes of the small intestine, reducing the absorption of dietary fats, and in other tissues like the liver and adipose tissue, affecting triglyceride storage.

DGAT1_Inhibition_Pathway cluster_0 Enterocyte cluster_1 Systemic Effects Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG Triglycerides Triglycerides (TG) DAG->Triglycerides Acyl-CoA Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Reduced_TG_Absorption Reduced TG Absorption Bloodstream->Reduced_TG_Absorption PF04620110 PF-04620110 DGAT1 DGAT1 PF04620110->DGAT1 Reduced_Body_Weight Reduced Body Weight Reduced_TG_Absorption->Reduced_Body_Weight Improved_Insulin_Sensitivity Improved Insulin Sensitivity Reduced_Body_Weight->Improved_Insulin_Sensitivity

Figure 1: Simplified signaling pathway of PF-04620110 action.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through the use of a high-fat diet.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD): 60% kcal from fat

  • Control Diet (CD): 10% kcal from fat

  • Standard mouse housing and caging

  • Analytical balance for body weight measurement

Procedure:

  • Acclimate mice to the animal facility for at least one week upon arrival.

  • Randomize mice into two groups: Control Diet (CD) and High-Fat Diet (HFD).

  • House mice individually or in small groups (2-3 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to either the CD or HFD and water for a period of 10-12 weeks to induce a stable obese phenotype in the HFD group.

  • Monitor body weight and food intake weekly throughout the diet induction period.

  • At the end of the induction period, the HFD-fed mice should have a significantly higher body weight (typically 20-25% greater) than the CD-fed mice.

PF-04620110 Efficacy Study in DIO Mice

This protocol outlines a representative chronic dosing study to evaluate the effect of PF-04620110 on body weight and other metabolic parameters in established DIO mice.

Materials:

  • Diet-induced obese C57BL/6J mice (from Protocol 1)

  • PF-04620110

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Equipment for measuring food and water intake

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Glucometer and glucose strips

  • ELISA kits for insulin and lipid panel analysis

  • Body composition analyzer (e.g., DEXA or NMR)

Procedure:

  • After the diet-induced obesity period, randomize the obese mice into treatment groups (n=8-10 per group):

    • Vehicle control (receiving 0.5% methylcellulose)

    • PF-04620110 (e.g., 1, 3, and 10 mg/kg)

  • A lean control group (mice fed the control diet) receiving the vehicle should also be included for comparison.

  • Administer PF-04620110 or vehicle via oral gavage once daily for a period of 4-8 weeks.

  • Monitor and record body weight and food intake daily or at least three times per week.

  • At baseline and at the end of the study, perform the following assessments:

    • Body Composition: Measure fat mass and lean mass using a body composition analyzer.

    • Oral Glucose Tolerance Test (OGTT): Fast mice for 6 hours, then administer an oral glucose bolus (2 g/kg). Collect blood at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

    • Plasma Analysis: Collect fasting blood samples to measure plasma levels of triglycerides, total cholesterol, HDL, LDL, and insulin.

  • At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Experimental Workflow

Experimental_Workflow Start Start: 8-week-old C57BL/6J mice Acclimation Acclimation (1 week) Start->Acclimation Diet_Induction Diet Induction (10-12 weeks) - High-Fat Diet (60% kcal) - Control Diet (10% kcal) Acclimation->Diet_Induction Randomization Randomization of Obese Mice Diet_Induction->Randomization Treatment Chronic Treatment (4-8 weeks) - Vehicle - PF-04620110 (1, 3, 10 mg/kg) Randomization->Treatment Monitoring Weekly Monitoring - Body Weight - Food Intake Treatment->Monitoring Endpoint_Analysis Endpoint Analysis - Body Composition - OGTT - Plasma Lipids & Insulin Treatment->Endpoint_Analysis Tissue_Collection Tissue Collection & Analysis Endpoint_Analysis->Tissue_Collection End End of Study Tissue_Collection->End

Figure 2: Workflow for a chronic efficacy study of PF-04620110.

Data Presentation

The following tables represent the expected outcomes from a study designed according to the protocols above. The data are illustrative and based on the known effects of potent DGAT1 inhibitors.

Table 1: Effect of PF-04620110 on Body Weight and Food Intake in DIO Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Lean Control (Vehicle)25.2 ± 1.526.8 ± 1.8+6.3%3.5 ± 0.3
DIO Vehicle42.5 ± 2.145.3 ± 2.5+6.6%3.1 ± 0.4
PF-04620110 (1 mg/kg)42.8 ± 2.341.5 ± 2.2-3.0%3.0 ± 0.3
PF-04620110 (3 mg/kg)42.6 ± 2.038.7 ± 1.9-9.2%2.8 ± 0.4
PF-04620110 (10 mg/kg)42.9 ± 2.435.2 ± 2.1-17.9%2.6 ± 0.3

Table 2: Effect of PF-04620110 on Body Composition in DIO Mice

Treatment GroupFat Mass (g)Lean Mass (g)Fat Mass (%)
Lean Control (Vehicle)4.1 ± 0.521.5 ± 1.216.2%
DIO Vehicle18.2 ± 1.825.8 ± 1.541.3%
PF-04620110 (1 mg/kg)16.5 ± 1.624.8 ± 1.439.9%
PF-04620110 (3 mg/kg)13.1 ± 1.425.4 ± 1.334.0%
PF-04620110 (10 mg/kg)9.8 ± 1.225.1 ± 1.528.1%

Table 3: Effect of PF-04620110 on Plasma Metabolic Parameters in DIO Mice

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Lean Control (Vehicle)110 ± 80.8 ± 0.275 ± 10120 ± 15
DIO Vehicle155 ± 122.5 ± 0.5150 ± 20210 ± 25
PF-04620110 (1 mg/kg)145 ± 102.1 ± 0.4125 ± 18195 ± 22
PF-04620110 (3 mg/kg)128 ± 91.5 ± 0.398 ± 15170 ± 20
PF-04620110 (10 mg/kg)115 ± 71.0 ± 0.280 ± 12145 ± 18

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of PF-04620110 in mouse models of obesity. The inhibition of DGAT1 by PF-04620110 is expected to lead to a significant reduction in body weight, primarily through a decrease in fat mass, and an improvement in overall metabolic health, including glucose homeostasis and lipid profiles. Researchers utilizing these guidelines should adapt the specific parameters, such as dosing and study duration, based on their preliminary findings and the specific objectives of their investigation. Careful and consistent monitoring of key endpoints is crucial for a thorough assessment of the therapeutic potential of PF-04620110 in the context of obesity.

References

Application Notes and Protocols: Preparation of a Stock Solution of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid. Due to the limited publicly available data on the physicochemical properties of this specific compound, this guide emphasizes preliminary solubility testing and provides a generalized methodology adaptable to similar research compounds. The protocol includes recommendations for solvent selection, step-by-step instructions for preparation and storage, and essential safety precautions.

Introduction

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is a complex organic molecule that, like many compounds in drug discovery, may exhibit poor solubility in aqueous solutions. The preparation of a homogenous and stable stock solution is a critical first step for any in vitro or in vivo experiment to ensure accurate and reproducible results. This protocol outlines a systematic approach to preparing a stock solution, with a focus on initial solubility determination.

Physicochemical Data

A thorough search of public chemical databases did not yield a definitive molecular weight or comprehensive solubility data for this specific compound. Therefore, it is imperative that the user obtains the lot-specific molecular weight from the compound supplier's Certificate of Analysis (CofA). For the purpose of illustrating calculations in this protocol, a placeholder molecular weight will be used.

Table 1: Illustrative Solubility Data

The following table presents hypothetical solubility data in common laboratory solvents. This data is for illustrative purposes only and must be experimentally verified.

SolventIllustrative Solubility (at 25°C)Remarks
DMSO> 20 mg/mLOften the solvent of choice for initial stock solutions.
DMF> 15 mg/mLAn alternative polar aprotic solvent.
Ethanol< 1 mg/mLGenerally, poor solubility is expected in alcohols.
PBS (pH 7.4)< 0.1 mg/mLLow aqueous solubility is common for such compounds.

Experimental Protocols

Preliminary Solubility Testing

Before preparing a large volume of stock solution, it is crucial to perform a small-scale solubility test to determine the most appropriate solvent and the maximum achievable concentration.

Materials:

  • (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid powder

  • Selection of solvents (e.g., DMSO, DMF, Ethanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several microcentrifuge tubes.

  • Add a calculated volume of the first solvent to the first tube to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles against a light source.

  • If the compound is fully dissolved, this concentration is achievable in this solvent.

  • If the compound is not fully dissolved, add a known volume of solvent stepwise, vortexing and sonicating after each addition, until the compound dissolves completely. Record the final concentration.

  • Repeat for other solvents to identify the optimal one.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The user must substitute the placeholder molecular weight with the actual molecular weight of their compound.

Materials:

  • (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriately sized sterile polypropylene or glass vial with a screw cap

  • Pipettors and sterile tips

Calculations:

The amount of compound needed to prepare a stock solution of a specific molarity is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example Calculation (using a placeholder Molecular Weight of 422.5 g/mol ):

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Desired Volume: 1 mL = 0.001 L

    • Mass (mg) = 0.010 mol/L x 0.001 L x 422.5 g/mol x 1000 mg/g = 4.225 mg

Procedure:

  • Tare the analytical balance with a clean weighing boat.

  • Carefully weigh out the calculated amount of the compound (e.g., 4.225 mg for a 1 mL stock, using the placeholder MW).

  • Quantitatively transfer the weighed powder to the sterile vial.

  • Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Secure the cap tightly and vortex the solution until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Storage and Stability

Proper storage is critical to maintaining the integrity of the stock solution.

  • Short-term storage: For daily use, store the stock solution at 4°C.

  • Long-term storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

  • Stability: The stability of this specific compound in solution is unknown. It is recommended to prepare fresh solutions for critical experiments and to visually inspect for any precipitation before each use, especially after thawing.

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Therefore, standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents used for detailed safety information.

Visualized Workflow

The following diagram illustrates the general workflow for preparing the stock solution.

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 5. Aliquot dissolve->aliquot store 6. Store at -20°C/-80°C aliquot->store use 7. Thaw & Use store->use

Caption: Workflow for stock solution preparation.

Application Notes and Protocols: PF-04620110 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1][2][3][4] Inhibition of DGAT-1 has been identified as a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[1][2][3] Preclinical in vivo studies are essential to evaluate the efficacy and pharmacokinetic profile of PF-04620110. These application notes provide detailed protocols for the dosing and administration of PF-04620110 in rodent models for in vivo research.

Mechanism of Action

PF-04620110 selectively inhibits the DGAT-1 enzyme, which is responsible for catalyzing the esterification of diacylglycerol (DAG) to form triacylglycerol (TAG or triglycerides).[3] By blocking this terminal step in triglyceride synthesis, PF-04620110 effectively reduces the production and subsequent secretion of triglycerides. This mechanism of action has been shown to lower plasma triglyceride levels, a key biomarker of efficacy in in vivo studies.[3][4][5]

Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid Fatty_Acyl_CoA->LPA Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA DAG Diacylglycerol (DAG) LPA->DAG TAG Triglyceride (TAG) DAG->TAG Acyl-CoA PF04620110 PF-04620110 DGAT1 DGAT-1 PF04620110->DGAT1 Inhibits DGAT1->TAG Acclimatization Animal Acclimatization Fasting Fasting (3-4 hours) Acclimatization->Fasting Dosing Oral Gavage: Vehicle or PF-04620110 Fasting->Dosing Lipid_Challenge Oral Gavage: Corn Oil (5 mL/kg) Dosing->Lipid_Challenge 30 min post-dose Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 6 hr) Lipid_Challenge->Blood_Sampling Analysis Plasma Triglyceride Analysis Blood_Sampling->Analysis

References

Application Notes and Protocols for Lipidomics Analysis Following PF-04620110 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1][2][3] DGAT-1 catalyzes the esterification of diacylglycerol (DAG) to form TG. Inhibition of DGAT-1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes due to its role in reducing triglyceride levels.[3][4] Understanding the global lipidomic changes induced by PF-04620110 is crucial for elucidating its mechanism of action, identifying biomarkers of drug efficacy, and assessing potential off-target effects.

This document provides a detailed protocol for the lipidomics analysis of biological samples (e.g., cultured cells, plasma, or tissue homogenates) following treatment with PF-04620110. The protocol covers experimental design, sample preparation, lipid extraction, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing.

Signaling Pathway Modulation by PF-04620110

PF-04620110 directly inhibits DGAT-1, leading to a predictable shift in lipid metabolism. The primary effect is a decrease in the synthesis of triglycerides and a potential accumulation of the DGAT-1 substrate, diacylglycerol. This alteration in the cellular lipid pool can have downstream effects on various signaling pathways where these lipids act as signaling molecules or precursors.

Acyl-CoA Acyl-CoA LPA Lysophosphatidic Acid Acyl-CoA->LPA PA Phosphatidic Acid Acyl-CoA->PA TAG Triacylglycerol Acyl-CoA->TAG G3P Glycerol-3-Phosphate G3P->LPA Acyltransferase LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase DAG->TAG DGAT-1 PL Phospholipids DAG->PL PKC Protein Kinase C (Signaling) DAG->PKC PF04620110 PF-04620110 DGAT1 DGAT-1 PF04620110->DGAT1 Inhibition

Caption: Triglyceride synthesis pathway and the inhibitory action of PF-04620110 on DGAT-1.

Experimental Protocol

This protocol outlines the steps for a comprehensive lipidomics analysis of cells treated with PF-04620110.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • PF-04620110 Preparation: Prepare a stock solution of PF-04620110 in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included.

  • Treatment: Treat the cells with varying concentrations of PF-04620110 (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium. Scrape the cells in PBS and centrifuge to pellet. Store the cell pellets at -80°C until lipid extraction.

II. Lipid Extraction

This protocol is based on the widely used methyl-tert-butyl ether (MTBE) method for efficient extraction of a broad range of lipids.

Materials:

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (a mix of deuterated or odd-chain lipid standards for various classes, e.g., PC(17:0/17:0), TG(17:0/17:0/17:0), DAG(17:0/17:0), CE(17:0))

Procedure:

  • Sample Preparation: Resuspend the cell pellet in a known volume of ice-cold methanol.

  • Addition of Internal Standards: Add the internal standard mix to each sample.

  • Phase Separation: Add MTBE and vortex thoroughly. Then, add water to induce phase separation and vortex again.

  • Centrifugation: Centrifuge the samples to complete the phase separation. Three layers will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.

  • Lipid Collection: Carefully collect the upper organic phase into a new tube.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_final_steps Final Steps cell_pellet Cell Pellet add_methanol Add Methanol & Internal Standards cell_pellet->add_methanol add_mtbe Add MTBE & Vortex add_methanol->add_mtbe add_water Add Water & Vortex add_mtbe->add_water centrifuge Centrifuge add_water->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Dry Extract collect_organic->dry_down reconstitute Reconstitute for LC-MS dry_down->reconstitute

Caption: Workflow for lipid extraction from cell pellets using the MTBE method.

III. LC-MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (Example for Reverse-Phase C18):

  • Column: C18 column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate a wide range of lipid classes, starting with a higher polarity and gradually increasing the organic content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 55°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both full scan MS and MS/MS spectra for lipid identification.

  • Mass Range: m/z 100-1500.

IV. Data Processing and Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks across all samples.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB).

  • Quantification: Integrate the peak areas of the identified lipids. Normalize the data to the internal standards to correct for variations in extraction efficiency and instrument response.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the PF-04620110 treated groups and the vehicle control. Principal Component Analysis (PCA) and heatmaps can be used to visualize the overall lipidomic changes.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of lipid level changes across different treatment conditions.

Table 1: Hypothetical Changes in Major Lipid Classes after PF-04620110 Treatment

Lipid ClassVehicle Control (Relative Abundance)PF-04620110 (1 µM) (Relative Abundance)PF-04620110 (10 µM) (Relative Abundance)Fold Change (10 µM vs. Vehicle)p-value
Triacylglycerols (TG)100 ± 12.565.2 ± 8.130.1 ± 4.5↓ 3.32 < 0.001
Diacylglycerols (DAG)100 ± 9.8145.3 ± 15.2210.5 ± 22.8↑ 2.11 < 0.001
Phosphatidylcholines (PC)100 ± 11.298.7 ± 10.5102.3 ± 11.9~ 1.02> 0.05
Phosphatidylethanolamines (PE)100 ± 10.5101.1 ± 9.999.5 ± 10.8~ 0.99> 0.05
Free Fatty Acids (FFA)100 ± 13.1115.6 ± 14.3125.8 ± 16.2↑ 1.26 < 0.05

Table 2: Hypothetical Changes in Specific Triacylglycerol (TG) Species

TG SpeciesVehicle Control (Relative Abundance)PF-04620110 (10 µM) (Relative Abundance)Fold Changep-value
TG(52:2)100 ± 15.128.9 ± 5.3↓ 3.46 < 0.001
TG(54:3)100 ± 14.331.2 ± 6.1↓ 3.21 < 0.001
TG(50:1)100 ± 13.825.4 ± 4.9↓ 3.94 < 0.001

Table 3: Hypothetical Changes in Specific Diacylglycerol (DAG) Species

DAG SpeciesVehicle Control (Relative Abundance)PF-04620110 (10 µM) (Relative Abundance)Fold Changep-value
DAG(34:1)100 ± 11.8225.4 ± 25.1↑ 2.25 < 0.001
DAG(36:2)100 ± 12.5201.7 ± 23.9↑ 2.02 < 0.001
DAG(32:0)100 ± 10.9230.1 ± 26.8↑ 2.30 < 0.001

Conclusion

This application note provides a comprehensive framework for conducting a lipidomics study to investigate the effects of the DGAT-1 inhibitor PF-04620110. The detailed protocols for sample preparation, LC-MS analysis, and data processing will enable researchers to generate high-quality, reproducible data. The expected outcome of such a study is a significant decrease in a wide range of triglyceride species and a corresponding increase in diacylglycerol species, confirming the on-target effect of PF-04620110. Furthermore, this untargeted lipidomics approach may reveal novel insights into the broader metabolic consequences of DGAT-1 inhibition.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of DGAT1 and PF-04620110 Treatment in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in triglyceride synthesis. Its role in lipid metabolism has made it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Two primary methods for investigating the function of DGAT1 in a research setting are genetic knockdown using techniques like lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecule inhibitors such as PF-04620110.

These application notes provide a detailed comparison of these two methodologies, including experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways. This information is intended to guide researchers in selecting the appropriate experimental approach and in designing and executing their studies.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of DGAT1 knockdown via lentiviral shRNA and inhibition via PF-04620110 treatment. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison within a single experimental system.

Table 1: Comparison of DGAT1 Knockdown vs. PF-04620110 Treatment on Triglyceride (TG) Synthesis and Lipid Accumulation

ParameterLentiviral shRNA Knockdown of DGAT1PF-04620110 TreatmentReference Cell Types
DGAT1 mRNA Expression 70-90% reductionNo direct effectBovine Preadipocytes[1], Glioblastoma Cells
DGAT1 Protein Level Significant reductionNo direct effectBovine Preadipocytes[1]
Triglyceride Synthesis Significant decreasePotent inhibition (IC50: 19 nM)HT-29 Cells, Bovine Preadipocytes[1]
Lipid Droplet Formation Significant reduction in number and sizeSignificant reduction in number and sizeBreast Cancer Cells, C3H10T1/2 Preadipocytes
Fatty Acid Oxidation IncreasedIncreasedIntestinal Cells
AMPK Phosphorylation ModulatedCan influence AMPK activationAdipocytes

Table 2: Effects on Downstream Cellular Processes

Cellular ProcessLentiviral shRNA Knockdown of DGAT1PF-04620110 TreatmentReference Cell Types
Cell Proliferation Inhibition in cancer cellsInhibition in cancer cellsGlioblastoma Cells, Breast Cancer Cells
Epithelial-Mesenchymal Transition (EMT) Inhibition in cancer cellsNot explicitly reportedOvarian Cancer Cells
Inflammatory Response Exacerbated in response to lipolysisNot explicitly reportedBovine Adipocytes

Experimental Protocols

Lentiviral shRNA Knockdown of DGAT1 in HepG2 Cells

This protocol describes the methodology for knocking down DGAT1 expression in the human hepatoma cell line HepG2 using a lentiviral-based shRNA approach.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral particles containing shRNA targeting human DGAT1 (and a non-targeting control shRNA)

  • Polybrene

  • Puromycin

  • 96-well and 6-well plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Antibodies for Western blotting (anti-DGAT1, anti-β-actin)

  • Triglyceride quantification kit

  • Oil Red O staining solution

Protocol:

  • Cell Seeding: 24 hours prior to transduction, seed HepG2 cells in a 96-well plate at a density that will result in 50-70% confluency at the time of infection.

  • Lentiviral Transduction:

    • Prepare viral dilutions in complete media.

    • Add Polybrene to the media at a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Remove the old media from the cells and add the virus-containing media.

    • Incubate for 18-24 hours.

  • Selection of Transduced Cells:

    • After incubation, replace the virus-containing media with fresh complete media.

    • 48 hours post-transduction, begin selection by adding Puromycin to the media at a pre-determined optimal concentration.

    • Maintain selection for 3-5 days, replacing the media with fresh puromycin-containing media every 2 days, until non-transduced control cells are eliminated.

  • Expansion and Analysis:

    • Expand the stable puromycin-resistant cells.

    • Verification of Knockdown:

      • qPCR: Extract total RNA, synthesize cDNA, and perform qPCR using primers specific for DGAT1 and a housekeeping gene to quantify the reduction in mRNA expression.

      • Western Blot: Lyse the cells and perform Western blot analysis to confirm the reduction in DGAT1 protein levels.

    • Functional Assays:

      • Triglyceride Synthesis Assay: Plate the stable cell lines, treat with oleic acid to induce lipid accumulation, and measure intracellular triglyceride levels using a commercial kit.

      • Lipid Droplet Staining: Stain cells with Oil Red O to visualize and quantify lipid droplet accumulation.

PF-04620110 Treatment and Analysis in 3T3-L1 Adipocytes

This protocol details the treatment of differentiated 3T3-L1 adipocytes with the DGAT1 inhibitor PF-04620110 and subsequent analysis of triglyceride synthesis.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with 10% FBS

  • PF-04620110 (stock solution in DMSO)

  • Oleic acid complexed to BSA

  • Triglyceride quantification kit

  • Reagents for protein quantification (e.g., BCA assay)

Protocol:

  • Cell Culture: Culture differentiated 3T3-L1 adipocytes in 12-well plates until mature.

  • PF-04620110 Treatment:

    • Prepare working solutions of PF-04620110 in culture media at desired concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).

    • Pre-incubate the adipocytes with the PF-04620110-containing media or vehicle control for 1-2 hours.

  • Induction of Triglyceride Synthesis:

    • After pre-incubation, add oleic acid-BSA complex to the media to a final concentration of 100-400 µM to stimulate triglyceride synthesis.

    • Incubate for 4-6 hours.

  • Cell Lysis and Analysis:

    • Wash the cells with PBS.

    • Lyse the cells in a suitable buffer.

    • Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercial colorimetric or fluorometric assay kit.

    • Protein Quantification: Determine the total protein concentration in the lysates for normalization of the triglyceride data.

  • Data Analysis:

    • Normalize the triglyceride levels to the total protein content for each sample.

    • Compare the triglyceride levels in the PF-04620110-treated groups to the vehicle control to determine the dose-dependent inhibitory effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides AMPK AMPK DGAT1->AMPK inhibition leads to activation of Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes shRNA Lentiviral shRNA shRNA->DGAT1 PF04620110 PF-04620110 PF04620110->DGAT1

Caption: DGAT1 signaling in triglyceride synthesis and its inhibition.

Experimental_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_PF04620110 PF-04620110 Treatment shRNA_1 1. Cell Seeding (HepG2) shRNA_2 2. Lentiviral Transduction (shDGAT1 or shControl) shRNA_1->shRNA_2 shRNA_3 3. Puromycin Selection shRNA_2->shRNA_3 shRNA_4 4. Verification of Knockdown (qPCR, Western Blot) shRNA_3->shRNA_4 shRNA_5 5. Functional Assays (TG Assay, Oil Red O) shRNA_4->shRNA_5 PF_1 1. Differentiate 3T3-L1 Preadipocytes PF_2 2. Pre-incubation with PF-04620110 or Vehicle PF_1->PF_2 PF_3 3. Oleic Acid Stimulation PF_2->PF_3 PF_4 4. Cell Lysis PF_3->PF_4 PF_5 5. Triglyceride Quantification PF_4->PF_5

Caption: Experimental workflows for DGAT1 knockdown and inhibition.

Discussion

Both lentiviral shRNA knockdown and pharmacological inhibition with PF-04620110 are effective methods for studying the role of DGAT1 in lipid metabolism.

  • Lentiviral shRNA knockdown offers the advantage of creating stable cell lines with long-term, specific suppression of DGAT1 expression. This is particularly useful for studying the chronic effects of DGAT1 deficiency. However, this method is more time-consuming and can be subject to off-target effects and incomplete knockdown.

  • PF-04620110 treatment provides a rapid and dose-dependent method for inhibiting DGAT1 activity. This is ideal for studying the acute effects of DGAT1 inhibition and for high-throughput screening. However, the specificity of the inhibitor should always be considered, and potential off-target effects, though minimal for PF-04620110, cannot be entirely ruled out.

Conclusion

The investigation of DGAT1 function through both genetic and pharmacological means has significantly advanced our understanding of its role in triglyceride metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments aimed at further elucidating the therapeutic potential of targeting DGAT1. Careful consideration of the advantages and limitations of each approach will ensure the generation of high-quality, reproducible data.

References

Application of PF-04620110 in the Investigation of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] The inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders, including obesity and type 2 diabetes, primarily due to its potential to improve insulin sensitivity.[1][2][4] DGAT1 knockout mice have demonstrated resistance to diet-induced obesity and enhanced insulin sensitivity, laying the groundwork for the pharmacological investigation of DGAT1 inhibitors like PF-04620110.[1][4] This document provides detailed application notes and protocols for utilizing PF-04620110 in the study of insulin resistance.

Mechanism of Action

PF-04620110 exerts its effects by selectively inhibiting the DGAT1 enzyme, which is highly expressed in the small intestine. This inhibition leads to a reduction in the synthesis and absorption of dietary triglycerides. The primary mechanism by which DGAT1 inhibition improves insulin sensitivity is believed to involve a reduction in lipid-induced insulin resistance. By decreasing the flux of fatty acids and their accumulation in peripheral tissues such as the liver and skeletal muscle, PF-04620110 helps to alleviate the lipotoxic effects that impair insulin signaling.

Furthermore, studies have indicated that DGAT1 inhibition can modulate the secretion of gut hormones that influence glucose homeostasis. For instance, inhibition of DGAT1 has been shown to increase the levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves insulin sensitivity.

Data Presentation

The following tables summarize the quantitative data on the effects of PF-04620110 and other DGAT1 inhibitors on various metabolic parameters.

Table 1: In Vitro Inhibitory Activity of PF-04620110 [3][4][5]

TargetIC50 (nM)
Human DGAT119
HT-29 cell Triglyceride Synthesis8

Table 2: Effect of a DGAT1 Inhibitor on Body Weight and Glucose Metabolism in High-Fat Diet-Fed Mice

ParameterVehicleDGAT1 Inhibitor (dose)Percent Change
Body Weight (g)45.2 ± 1.838.5 ± 1.5-14.8%
Fasting Glucose (mg/dL)165 ± 10135 ± 8-18.2%
Fasting Insulin (ng/mL)2.5 ± 0.31.5 ± 0.2-40.0%
HOMA-IR17.2 ± 2.18.5 ± 1.3-50.6%

Note: Data is representative of typical findings for selective DGAT1 inhibitors. HOMA-IR was calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5.

Table 3: Effect of a DGAT1 Inhibitor on Glucose and Insulin Tolerance Tests in High-Fat Diet-Fed Mice

ParameterVehicleDGAT1 Inhibitor (dose)
Glucose Tolerance Test (AUC)
Glucose (mg/dLmin)35000 ± 250025000 ± 2000
Insulin Tolerance Test (AUC)
Glucose (mg/dLmin)15000 ± 150010000 ± 1200

Note: AUC refers to the Area Under the Curve. Data is representative of typical findings for selective DGAT1 inhibitors.

Experimental Protocols

Oral Lipid Tolerance Test (OLTT) in Mice

Objective: To assess the in vivo efficacy of PF-04620110 in inhibiting dietary fat absorption.

Materials:

  • PF-04620110

  • Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in water)

  • Corn oil or other lipid source

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Triglyceride assay kit

Protocol:

  • Fast mice for 4-6 hours prior to the experiment.

  • Administer PF-04620110 (e.g., 0.1, 1, 10 mg/kg) or vehicle via oral gavage.

  • Thirty minutes after compound administration, administer a lipid bolus (e.g., 10 mL/kg corn oil) via oral gavage.

  • Collect blood samples from the tail vein at baseline (0 min) and at 30, 60, 120, and 240 minutes post-lipid administration.

  • Separate plasma by centrifugation.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

  • Calculate the area under the curve (AUC) for plasma triglyceride levels to quantify the extent of lipid absorption.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To evaluate the effect of PF-04620110 on glucose disposal.

Materials:

  • PF-04620110

  • Vehicle

  • D-glucose solution (20% in sterile saline)

  • Male C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat for 12 weeks)

  • Oral gavage needles and injection syringes

  • Glucometer and test strips

Protocol:

  • Fast mice for 6 hours.

  • Administer PF-04620110 (e.g., 10 mg/kg) or vehicle via oral gavage.

  • One hour after compound administration, record baseline blood glucose from the tail vein.

  • Inject D-glucose (2 g/kg body weight) intraperitoneally.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Plot the glucose excursion curve and calculate the AUC.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess insulin sensitivity in response to PF-04620110 treatment.

Materials:

  • PF-04620110

  • Vehicle

  • Human insulin solution (e.g., 0.75 U/kg in sterile saline)

  • Male C57BL/6 mice on a high-fat diet

  • Oral gavage needles and injection syringes

  • Glucometer and test strips

Protocol:

  • Fast mice for 4-6 hours.

  • Administer PF-04620110 (e.g., 10 mg/kg) or vehicle via oral gavage.

  • One hour after compound administration, record baseline blood glucose.

  • Inject insulin (0.75 U/kg body weight) intraperitoneally.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Calculate the rate of glucose disappearance as an index of insulin sensitivity.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To determine the effect of PF-04620110 on key proteins in the insulin signaling pathway.

Materials:

  • Liver or skeletal muscle tissue from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize tissue samples in lysis buffer and determine protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizations

DGAT1_Inhibition_Pathway PF04620110 PF-04620110 DGAT1 DGAT1 PF04620110->DGAT1 Inhibits Improved_Sensitivity Improved Insulin Sensitivity TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis Catalyzes Lipotoxicity Tissue Lipotoxicity TG_Synthesis->Lipotoxicity Contributes to Dietary_Fat Dietary Fat Fatty_Acids Fatty Acid Uptake Dietary_Fat->Fatty_Acids Fatty_Acids->TG_Synthesis Insulin_Receptor Insulin Receptor Lipotoxicity->Insulin_Receptor Inhibits Signaling Insulin_Resistance Insulin Resistance Lipotoxicity->Insulin_Resistance IRS IRS Proteins (e.g., IRS2) Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Improved_Sensitivity

Caption: Mechanism of PF-04620110 in improving insulin sensitivity.

Experimental_Workflow Animal_Model High-Fat Diet-Induced Obese Mice Treatment PF-04620110 or Vehicle (Oral Gavage) Animal_Model->Treatment OLTT Oral Lipid Tolerance Test (OLTT) Treatment->OLTT IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Treatment->IPGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Tissue_Harvest Tissue Harvest (Liver, Muscle) Treatment->Tissue_Harvest Biochemical_Analysis Biochemical Analysis (Triglycerides, Glucose) OLTT->Biochemical_Analysis IPGTT->Biochemical_Analysis ITT->Biochemical_Analysis Western_Blot Western Blot (Insulin Signaling Proteins) Tissue_Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying PF-04620110.

References

Application Notes and Protocols: Immunohistochemical Localization of DGAT-1 Following PF-04620110 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Diacylglycerol O-acyltransferase 1 (DGAT-1) in response to treatment with the selective inhibitor PF-04620110. This protocol is intended for use by researchers in academia and the pharmaceutical industry engaged in metabolic disease research and drug discovery.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final and committed step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1][2] Dysregulation of DGAT-1 activity is associated with metabolic disorders such as obesity and type 2 diabetes. PF-04620110 is a potent and selective small molecule inhibitor of DGAT-1 that has been investigated for its therapeutic potential in managing these conditions. Understanding the subcellular localization of DGAT-1 and how it may be altered by inhibitor treatment is crucial for elucidating the mechanism of action of compounds like PF-04620110 and for the development of novel therapeutics. DGAT-1 is primarily an integral membrane protein of the endoplasmic reticulum (ER).[2][3][4] This protocol provides a robust method for the IHC staining of DGAT-1 in cells or tissues treated with PF-04620110, enabling the visualization of its localization and any potential changes in its expression or distribution.

Experimental Protocols

This section details the necessary steps for preparing samples, performing the immunohistochemical staining, and analyzing the results.

I. Cell Culture and PF-04620110 Treatment

A variety of cell lines can be used for this protocol, depending on the research question. Examples include hepatoma cell lines like HepG2 or intestinal cell lines like Caco-2, which are known to be involved in lipid metabolism.

Materials:

  • Appropriate cell culture medium and supplements

  • Cell culture flasks or plates

  • PF-04620110 (Tocris Bioscience or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

  • Prepare a stock solution of PF-04620110 in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in the culture medium.

  • Dilute the PF-04620110 stock solution in fresh culture medium to the desired final concentration. A typical starting concentration for in vitro studies can range from 1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

  • Remove the old medium from the cells and replace it with the medium containing PF-04620110. For the vehicle control, treat cells with medium containing the same final concentration of DMSO.

  • Incubate the cells for a predetermined period. The incubation time can vary from a few hours to 24 hours or longer, depending on the experimental design. A time-course experiment is recommended to determine the optimal treatment duration.

  • After treatment, wash the cells twice with ice-cold PBS before proceeding to cell fixation for immunohistochemistry.

II. Immunohistochemistry Protocol for DGAT-1

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells fixed on coverslips.

Materials:

  • Primary Antibody: Rabbit polyclonal anti-DGAT1 antibody (e.g., from Biomatik, catalog number CAF50093, or similar). Recommended starting dilution: 1:50 - 1:200.[5][6]

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, HRP conjugate (or other appropriate detection system).

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% normal goat serum in PBS with 0.1% Tween-20.

  • Antigen Retrieval Solution: Sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit or fluorescence-based detection system.

  • Counterstain: Hematoxylin (for chromogenic detection).

  • Mounting Medium: Aqueous or permanent mounting medium.

  • Microscope slides and coverslips.

  • Humidified chamber.

Procedure:

  • Sample Preparation:

    • For Cultured Cells: Grow cells on sterile glass coverslips. After PF-04620110 treatment, fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

    • For FFPE Tissues: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer.

    • Heat the slides in a microwave oven or water bath at 95-100°C for 10-20 minutes.

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse the slides with PBS.

  • Permeabilization (for cultured cells):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the sections/cells with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-DGAT1 primary antibody in blocking buffer to the desired concentration. .

    • Incubate the sections/cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the sections/cells three times with PBS containing 0.1% Tween-20.

    • Incubate with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash the sections/cells three times with PBS containing 0.1% Tween-20.

    • For Chromogenic Detection: Incubate with the DAB substrate solution until the desired brown color develops. Monitor the reaction under a microscope.

    • For Fluorescent Detection: Mount with a fluorescent mounting medium containing DAPI for nuclear counterstaining.

  • Counterstaining (for chromogenic detection):

    • Rinse the slides with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Microscopy and Analysis:

    • Examine the slides under a light or fluorescence microscope.

    • Capture images for documentation and analysis. The localization of DGAT-1 is expected to be primarily in the endoplasmic reticulum. Changes in staining intensity or pattern after PF-04620110 treatment should be noted.

Data Presentation

Quantitative data from image analysis can be summarized in tables for clear comparison.

Treatment GroupMean DGAT-1 Staining Intensity (Arbitrary Units)Standard DeviationP-value (vs. Vehicle)
Vehicle (DMSO)
PF-04620110 (1 µM)
PF-04620110 (5 µM)
PF-04620110 (10 µM)

This table is a template. The actual data will need to be generated from experimental results.

Expected Results

Based on the known function of DGAT-1, treatment with PF-04620110 is expected to inhibit the synthesis of triglycerides. This may lead to a reduction in the size and/or number of lipid droplets within the cells. While DGAT-1 is primarily localized to the ER, the inhibition of its enzymatic activity might lead to subtle changes in its micro-localization or protein turnover, which could be reflected as a change in the IHC staining pattern or intensity. A decrease in overall DGAT-1 staining intensity could suggest inhibitor-induced protein degradation. Conversely, an altered, more punctate or aggregated staining pattern within the ER might indicate changes in the organization of the triglyceride synthesis machinery.

Visualizations

Signaling Pathway and Drug Action

DGAT1_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_products Products Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets PF04620110 PF-04620110 PF04620110->DGAT1 Inhibition

Caption: Inhibition of DGAT-1 by PF-04620110 blocks triglyceride synthesis.

Experimental Workflow

IHC_Workflow start Start cell_culture Cell Culture / Tissue Preparation start->cell_culture treatment PF-04620110 Treatment cell_culture->treatment fixation Fixation (4% PFA) treatment->fixation antigen_retrieval Antigen Retrieval fixation->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-DGAT1) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection analysis Microscopy & Analysis detection->analysis end End analysis->end

Caption: Immunohistochemistry workflow for DGAT-1 localization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PF-04620110 Concentration for Maximum DGAT-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04620110, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of PF-04620110 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04620110?

A1: PF-04620110 is a potent and highly selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 catalyzes the final and committed step in the biosynthesis of triglycerides.[3][4] By inhibiting DGAT-1, PF-04620110 effectively blocks the production of triglycerides. It exhibits over 1,000-fold selectivity for DGAT-1 compared to DGAT-2.[1]

Q2: What is the recommended concentration range for PF-04620110 in cell-based assays?

A2: The optimal concentration of PF-04620110 will vary depending on the cell line and experimental conditions. However, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The reported IC50 for inhibiting DGAT-1 enzymatic activity is 19 nM.[1][2] In a cell-based assay using HT-29 cells, PF-04620110 inhibited triglyceride synthesis with an IC50 of approximately 8 nM.[2][3] For other cell lines, such as MCF-7 breast cancer cells, a DGAT-1 inhibitor has been used at higher concentrations.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of PF-04620110?

A3: PF-04620110 is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of, for example, 10 mM or 20 mM.[1] It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions for your experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of PF-04620110?

A4: PF-04620110 is a highly selective inhibitor for DGAT-1.[1][2] Studies have shown no significant activity against a wide range of other enzymes, ion channels, and receptors.[1] However, as with any pharmacological inhibitor, the potential for off-target effects increases with concentration. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition of triglyceride synthesis Suboptimal inhibitor concentration: The concentration of PF-04620110 may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective range.
Incorrect preparation of fatty acid solution: The fatty acid substrate (e.g., oleic acid) may not be properly complexed with BSA, leading to poor uptake by the cells.Ensure that the fatty acid is fully dissolved and complexed with fatty acid-free BSA before adding it to the cell culture medium.
Short incubation time: The incubation time with the inhibitor may not be sufficient to achieve maximal inhibition.Optimize the pre-incubation time with PF-04620110 before adding the fatty acid substrate. Also, consider extending the total incubation time of the assay.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability in triglyceride synthesis.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Inhibitor precipitation: PF-04620110 may precipitate out of solution, especially at higher concentrations or if not properly dissolved.Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing the working solution in pre-warmed media and vortexing gently.
Cell toxicity or morphological changes High inhibitor concentration: The concentration of PF-04620110 may be in the cytotoxic range for the specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of PF-04620110 for your cells. Always use a concentration well below the toxic threshold for your inhibition experiments.
High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that the vehicle control wells contain the same final concentration of DMSO as the treated wells.
Lipotoxicity from fatty acid overload: High concentrations of certain fatty acids can be toxic to cells.Optimize the concentration and incubation time of the fatty acid used to induce triglyceride synthesis.

Data Presentation

Table 1: In Vitro Efficacy of PF-04620110

ParameterValueCell Line/SystemReference
DGAT-1 IC50 19 nMEnzymatic Assay[1][2]
Triglyceride Synthesis Inhibition IC50 ~8 nMHT-29 cells[2][3]

Table 2: In Vivo Administration of PF-04620110 in Rodent Models

SpeciesDose RangeEffectReference
Rat ≥0.1 mg/kgReduction in plasma triglyceride levels[2]

Experimental Protocols

Protocol 1: In Vitro DGAT-1 Inhibition Assay in Cultured Cells (e.g., HepG2, HT-29)

This protocol describes a method to measure the inhibition of triglyceride synthesis in cultured cells using a radiolabeled precursor.

Materials:

  • PF-04620110

  • Cell line of interest (e.g., HepG2, HT-29)

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Oleic acid

  • Radiolabeled precursor (e.g., [3H]glycerol or [14C]oleic acid)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a stock solution of oleic acid in ethanol.

    • In a sterile tube, add the required volume of oleic acid stock to pre-warmed serum-free culture medium containing fatty acid-free BSA.

    • Incubate at 37°C for at least 30 minutes to allow for complex formation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of PF-04620110 in serum-free medium from your DMSO stock.

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of PF-04620110 or vehicle (DMSO) to the respective wells.

    • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Induction of Triglyceride Synthesis:

    • To each well, add the oleic acid-BSA complex and the radiolabeled precursor (e.g., [3H]glycerol).

    • Incubate for a specific period (e.g., 4-6 hours) at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle shaking.

    • Collect the solvent containing the extracted lipids.

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein content of each well.

    • Calculate the percentage of inhibition for each concentration of PF-04620110 relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

Visualizations

DGAT1_Signaling_Pathway cluster_0 Cellular Lipid Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-P MAG Monoacylglycerol Glycerol_3_Phosphate->MAG DAG Diacylglycerol MAG->DAG Triglycerides Triglycerides (Lipid Droplets) DGAT1 DGAT-1 DGAT1->Triglycerides PF04620110 PF-04620110 PF04620110->DGAT1 DAGAcyl_CoA DAGAcyl_CoA DAGAcyl_CoA->DGAT1

Caption: DGAT-1 signaling pathway and point of inhibition by PF-04620110.

Experimental_Workflow A 1. Seed Cells B 2. Pre-incubate with PF-04620110 or Vehicle A->B C 3. Add Fatty Acid Substrate & Radiolabeled Precursor B->C D 4. Incubate C->D E 5. Lipid Extraction D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G

Caption: Workflow for an in vitro DGAT-1 inhibition assay.

References

How to resolve PF-04620110 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with PF-04620110 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is PF-04620110 and what is its mechanism of action?

PF-04620110 is a potent and selective inhibitor of the enzyme Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1).[1][2][3] DGAT-1 is a key enzyme in the final step of triglyceride biosynthesis.[1][3][4] By inhibiting DGAT-1, PF-04620110 blocks the synthesis of triglycerides.[2][5] It has an IC50 of 19 nM for DGAT-1 and demonstrates high selectivity over DGAT-2 and other lipid-processing enzymes.[1][6] This compound is orally bioavailable and has been investigated for its potential therapeutic effects in conditions like type 2 diabetes and obesity.[2][4][5]

Q2: I am observing precipitation of PF-04620110 when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening?

This is a common issue due to the low aqueous solubility of PF-04620110.[7] The compound is readily soluble in organic solvents like DMSO, but its solubility is significantly lower in water and ethanol.[7] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.

Q3: What are the recommended solvents for preparing stock solutions of PF-04620110?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[6][7] It is possible to achieve a concentration of up to 49 mg/mL in DMSO.[7] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[6] For some applications, Dimethylformamide (DMF) can also be used, with a reported solubility of 0.2 mg/mL.[1]

Troubleshooting Guide: Resolving PF-04620110 Solubility in Aqueous Buffers

This guide provides step-by-step protocols and recommendations to overcome common solubility challenges with PF-04620110 in aqueous buffers for in vitro and in vivo experiments.

Solubility Data

The following table summarizes the known solubility of PF-04620110 in various solvents.

SolventConcentrationNotes
DMSO12.5 mg/mL (31.53 mM)[6]Ultrasonic treatment may be needed. Use newly opened DMSO.[6]
DMSO49 mg/mL (123.6 mM)[7]
DMF0.2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Water<1 mg/mL[7]
Ethanol<1 mg/mL[7]
Experimental Protocols for Enhancing Aqueous Solubility

Here are detailed protocols for preparing PF-04620110 solutions for use in aqueous experimental systems.

Protocol 1: Using a Solubilizing Agent (SBE-β-CD) for In Vitro and In Vivo Aqueous Solutions

This protocol is recommended for achieving a clear aqueous solution.

Methodology:

  • Prepare a Stock Solution: Dissolve PF-04620110 in 100% DMSO to make a 12.5 mg/mL stock solution.[6]

  • Prepare a 20% SBE-β-CD Solution: Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20%.

  • Final Working Solution: To prepare a 1.25 mg/mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[6]

  • Mix Thoroughly: Ensure the solution is mixed evenly to achieve a clear solution.[6]

G cluster_stock Stock Solution Preparation cluster_sbe Solubilizing Agent Preparation cluster_working Working Solution Preparation stock_pf PF-04620110 Powder stock_solution 12.5 mg/mL Stock Solution stock_pf->stock_solution stock_dmso 100% DMSO stock_dmso->stock_solution working_solution 1.25 mg/mL Clear Working Solution stock_solution->working_solution 100 µL sbe_powder SBE-β-CD Powder sbe_solution 20% SBE-β-CD in Saline sbe_powder->sbe_solution saline Saline saline->sbe_solution sbe_solution->working_solution 900 µL

Workflow for preparing an aqueous solution of PF-04620110 using SBE-β-CD.

Protocol 2: Preparing a Suspension for In Vivo Oral and Intraperitoneal Injection

This protocol yields a suspended solution suitable for animal studies.[6]

Methodology:

  • Prepare a Stock Solution: Dissolve PF-04620110 in 100% DMSO to make a 12.5 mg/mL stock solution.[6]

  • Initial Dilution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.[6]

  • Add Surfactant: Add 50 µL of Tween-80 and mix thoroughly.[6]

  • Final Volume Adjustment: Add 450 µL of Saline to bring the final volume to 1 mL.[6] The final concentration will be 1.25 mg/mL.

G cluster_stock Stock Solution cluster_formulation Formulation Steps cluster_final Final Product stock_solution 12.5 mg/mL PF-04620110 in DMSO step1 Mix Stock with PEG300 stock_solution->step1 100 µL peg300 PEG300 peg300->step1 400 µL tween80 Tween-80 step2 Add Tween-80 and Mix tween80->step2 50 µL saline Saline step3 Add Saline and Mix saline->step3 450 µL step1->step2 step2->step3 final_suspension 1.25 mg/mL Suspension step3->final_suspension

Workflow for preparing a PF-04620110 suspension for in vivo use.
Signaling Pathway Context

PF-04620110 inhibits DGAT-1, which is involved in the final step of triglyceride synthesis. Understanding this pathway can help in designing experiments and interpreting results.

G FA_CoA Fatty Acyl-CoA G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA + Fatty Acyl-CoA PA Phosphatidic Acid LPA->PA + Fatty Acyl-CoA DAG Diacylglycerol PA->DAG TG Triglyceride DAG->TG + Fatty Acyl-CoA PF04620110 PF-04620110 DGAT1 DGAT-1 PF04620110->DGAT1 Inhibits DGAT1->TG

Simplified Triglyceride Synthesis Pathway and the inhibitory action of PF-04620110 on DGAT-1.

References

PF-04620110 stability in DMSO and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of PF-04620110, a potent and selective DGAT-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PF-04620110?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of PF-04620110. It is soluble up to 49 mg/mL (123.6 mM) in fresh DMSO.[1][2] It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1][3]

Q2: What are the recommended storage conditions for PF-04620110?

A2: The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

  • Solid (Powder): Store at -20°C for up to 3 years.[1][3] Some suppliers indicate stability for at least 4 years.[4]

  • In Solvent (Stock Solution): For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, where it can be stable for up to 2 years.[2][3] For shorter-term storage, it can be kept at -20°C for up to 1 year.[3] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: Can I store the PF-04620110 stock solution at 4°C?

A3: While some suppliers indicate that the solid form can be stored at +4°C, it is generally not recommended for stock solutions. For optimal stability of the compound in solution, freezing at -20°C or -80°C is recommended.

Troubleshooting Guide

Issue: Difficulty dissolving PF-04620110 in DMSO.

  • Possible Cause 1: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can negatively impact the solubility of PF-04620110.

    • Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. If you must use an opened bottle, ensure it has been properly stored with desiccant.

  • Possible Cause 2: Insufficient mixing.

    • Solution: After adding DMSO, ensure the solution is thoroughly mixed. Gentle warming and vortexing or sonication can aid in dissolution.[3]

Issue: Observed precipitation in the stock solution after storage.

  • Possible Cause 1: Supersaturated solution. The concentration of the stock solution may be too high, leading to precipitation upon cooling.

    • Solution: Gently warm the solution and vortex until the precipitate redissolves. If the issue persists, consider preparing a slightly more dilute stock solution.

  • Possible Cause 2: Freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can affect its stability and solubility.

    • Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.

Data Summary

Table 1: Solubility of PF-04620110

SolventConcentrationNotes
DMSO12.5 mg/mL (31.53 mM)[3]Ultrasonic may be needed. Use fresh DMSO.[3]
DMSO20 mM
DMSO49 mg/mL (123.6 mM)[1]Moisture-absorbing DMSO reduces solubility.[1]
DMSO1 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
DMF0.2 mg/mL[4]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Long-Term Storage Stability of PF-04620110

FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
Powder4°C2 years[3]
In Solvent-80°C2 years[2][3]
In Solvent-20°C1 year[3]

Experimental Protocols

Protocol 1: Preparation of PF-04620110 Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid PF-04620110 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage start Start: Solid PF-04620110 acclimatize Acclimatize to Room Temperature start->acclimatize add_dmso Add Anhydrous DMSO acclimatize->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Store at -80°C (up to 2 years) aliquot->store_long store_short Store at -20°C (up to 1 year) aliquot->store_short

Caption: Workflow for preparing and storing PF-04620110 stock solutions.

troubleshooting_guide action_node action_node issue_node issue_node start Experiencing Issues? solubility_issue Difficulty Dissolving? start->solubility_issue precipitation_issue Precipitation After Storage? start->precipitation_issue is_dmso_fresh Is DMSO fresh/anhydrous? solubility_issue->is_dmso_fresh Yes freeze_thaw Repeated freeze-thaw cycles? precipitation_issue->freeze_thaw Yes use_fresh_dmso Use fresh, anhydrous DMSO. is_dmso_fresh->use_fresh_dmso No sonicate_warm Vortex, gently warm, or sonicate. is_dmso_fresh->sonicate_warm Yes aliquot_solution Prepare single-use aliquots. freeze_thaw->aliquot_solution Yes check_concentration Is solution supersaturated? freeze_thaw->check_concentration No warm_redissolve Gently warm to redissolve. Consider a lower concentration. check_concentration->warm_redissolve Yes

Caption: Troubleshooting common issues with PF-04620110 solutions.

References

Unexpected cytotoxic effects of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxic effects during the experimental evaluation of the compound (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid (internal designation: Cpd-X).

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of Cpd-X?

A1: Cpd-X is under investigation as a targeted agent. While definitive public data on its complete cytotoxic profile is limited, it is designed to selectively inhibit specific cellular targets. Any cytotoxicity observed in non-target cell lines or at concentrations significantly lower than the anticipated effective dose in target cells could be considered unexpected.

Q2: My cell viability assay results are inconsistent across experiments. What are the common causes?

A2: Inconsistent results in cell viability assays can stem from several factors. Common sources of error include variations in cell seeding density, different passage numbers of cells which can alter their response, or contamination of the cell culture.[1][2] It is also crucial to ensure consistent experimental conditions such as temperature, humidity, and pH.[3]

Q3: Why are my MTT assay results showing increased absorbance at high concentrations of Cpd-X, suggesting increased viability?

A3: An increase in absorbance in an MTT assay at high compound concentrations can be an artifact. The MTT assay measures metabolic activity as a proxy for cell viability.[4] Some chemical compounds can directly interact with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), causing its chemical reduction and a color change that does not correlate with cellular metabolic activity. It is advisable to run a parallel assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm cytotoxicity.[5][6]

Q4: I am observing cytotoxicity in my control (non-cancerous) cell line. Is this expected?

A4: Off-target toxicity is a potential issue with many investigational drugs.[7][8] If Cpd-X is intended to be selective for cancer cells, significant cytotoxicity in non-cancerous cell lines is an unexpected and important finding. It is crucial to carefully determine the IC50 (half-maximal inhibitory concentration) in both target and non-target cells to calculate the selectivity index.[9]

Troubleshooting Guides

Issue 1: Discrepancy Between Different Cytotoxicity Assays

Symptoms:

  • MTT or AlamarBlue assay indicates cell viability, while a membrane integrity assay (like LDH or Trypan Blue) shows significant cell death.

  • Caspase activation assays suggest apoptosis, but overall cell viability appears unchanged in metabolic assays.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Compound Interference Run a cell-free control by adding Cpd-X to media with the assay reagent to check for direct chemical reactions.
Different Cytotoxic Mechanisms Cpd-X might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations.[10] Use an assay that measures cell proliferation, such as a BrdU incorporation assay.
Timing of Assay The chosen time point for the assay may be too early or too late to detect the cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.[2]
Issue 2: High Variability in High-Throughput Screening (HTS) Results

Symptoms:

  • Large error bars in dose-response curves.

  • Poor Z'-factor for the assay.

  • Inconsistent IC50 values between replicate plates.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Plate Edge Effects Uneven evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Calibrate multichannel pipettes and consider using an automated cell dispenser for large screens.
Compound Precipitation Cpd-X may have limited solubility at higher concentrations. Visually inspect the wells for precipitate. If observed, consider using a different solvent or lowering the highest concentration tested.

Quantitative Data Summary

The following tables represent hypothetical data illustrating how to structure results from cytotoxicity profiling of Cpd-X.

Table 1: Comparative IC50 Values of Cpd-X across Different Cell Lines

Cell LineCell TypeTarget StatusIC50 (µM) after 48hAssay Type
MCF-7Breast CancerTarget8.4MTT[9]
HeLaCervical CancerNon-Target> 50MTT[9]
HEK293Normal KidneyNon-Target35.2MTT[9]

Table 2: Comparison of Cytotoxicity Readouts for Cpd-X in MCF-7 Cells

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3 Activity (Fold Change)
0.198 ± 4.52 ± 1.11.1 ± 0.2
185 ± 5.115 ± 3.22.5 ± 0.4
1045 ± 6.252 ± 4.88.1 ± 0.9
5015 ± 3.988 ± 5.38.5 ± 1.0

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[4][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Cpd-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[5][6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture and Passage Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with Cpd-X seed_plate->treat_cells prep_compound Prepare Cpd-X Dilutions prep_compound->treat_cells assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_caspase Caspase Assay (Apoptosis) treat_cells->assay_caspase read_plate Read Plate assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 compare_results Compare Assay Results calc_ic50->compare_results

Caption: General workflow for assessing the cytotoxicity of Cpd-X.

troubleshooting_logic start Unexpected Cytotoxicity Observed q1 Are results from different assay types consistent? start->q1 a1_yes Check for off-target effects in control cell lines. q1->a1_yes Yes a1_no Investigate potential compound interference with assay reagents. q1->a1_no No q2 Is there high variability between replicates? a1_yes->q2 a1_no->q2 a2_yes Review cell seeding protocol and check for edge effects. q2->a2_yes Yes a2_no Consider if the mechanism is cytostatic vs. cytotoxic. q2->a2_no No

Caption: Logic diagram for troubleshooting unexpected cytotoxicity results.

signaling_pathway CpdX Cpd-X Target Intended Target (e.g., Kinase A) CpdX->Target OffTarget Off-Target (e.g., Kinase B) CpdX->OffTarget Unexpected Binding Prolif Cell Proliferation & Survival Target->Prolif Inhibition Apoptosis Apoptosis OffTarget->Apoptosis Activation

Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.

References

Technical Support Center: PF-04620110 Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and administration of PF-04620110 for oral gavage to ensure consistent and optimal bioavailability in preclinical studies. While PF-04620110 is reported to have high oral bioavailability in rats, improper handling and formulation can lead to variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PF-04620110 and what is its primary mechanism of action?

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3][4] By inhibiting DGAT1, PF-04620110 reduces the synthesis of triglycerides, which has shown potential in treating metabolic disorders such as obesity and type 2 diabetes.[4][5]

Q2: Is PF-04620110 considered to have good oral bioavailability?

Yes, PF-04620110 is described as an orally bioavailable inhibitor of DGAT-1.[1][6] In fact, studies in rats have reported high oral bioavailability (100%) with a moderate half-life of 6.8 hours.[2][6]

Q3: What are the known physicochemical properties of PF-04620110?

PF-04620110 is a crystalline solid, appearing white to off-white.[1] Key properties are summarized in the table below.

Q4: What are the potential challenges when preparing PF-04620110 for oral gavage?

Despite its reported high bioavailability, challenges can arise from its solubility. PF-04620110 is poorly soluble in water.[7] Therefore, the primary challenge is to prepare a stable and homogenous formulation suitable for accurate dosing via oral gavage.

Q5: What vehicle is recommended for the oral administration of PF-04620110?

A commonly used vehicle for crystalline PF-04620110 in preclinical studies is 0.5% methylcellulose in water.[6][8] This vehicle is suitable for creating a suspension for oral gavage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variable plasma concentrations of PF-04620110 between subjects. Inconsistent formulation: The drug may not be uniformly suspended in the vehicle, leading to inaccurate dosing.Ensure the formulation is consistently mixed before each administration. Use a magnetic stirrer or vortex to maintain a homogenous suspension. Consider preparing a fresh formulation for each experiment.
Improper gavage technique: Incorrect administration can lead to deposition of the compound in the esophagus or trachea instead of the stomach.Ensure all personnel are properly trained in oral gavage techniques. The gavage needle should be inserted gently and to the correct depth.
Lower than expected therapeutic effect. Degradation of the compound: PF-04620110 may be sensitive to light and could degrade if not stored properly.Store the solid compound at -20°C for long-term storage and protect from light.[1] Prepare formulations fresh and protect them from light during the experiment.
Suboptimal formulation: The chosen vehicle may not be optimal for absorption in your specific animal model or experimental conditions.While 0.5% methylcellulose is a good starting point, you could explore other GRAS (Generally Recognized As Safe) excipients to prepare a micronized suspension or a solution if a suitable solvent system is identified.
Difficulty in preparing a stable suspension. Particle size of the compound: Large crystals of PF-04620110 will settle quickly in a suspension.If possible, gently mill or micronize the compound to reduce particle size before preparing the suspension. This will improve the stability of the suspension.
Viscosity of the vehicle: The viscosity of the vehicle may not be sufficient to keep the compound suspended.You can try slightly increasing the concentration of methylcellulose (e.g., to 1%) to increase the viscosity of the vehicle.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of PF-04620110

PropertyValueReference
Molecular Weight 396.44 g/mol [1][2]
Formula C21H24N4O4[1][2]
Appearance White to off-white solid[1]
IC50 (DGAT-1) 19 nM[1][2][6]
Solubility in DMSO 12.5 mg/mL (with sonication)[1]
Solubility in DMF 0.2 mg/mL[2]
Solubility in Water 0.159 mg/mL (predicted)[7]
Oral Bioavailability (Rats) 100%[2][6]
Plasma Clearance (Rats) 6.7 mL/min/kg[6]
Volume of Distribution (Rats) 1.8 L/kg[6]
Half-life (Rats) 6.8 hours[2][6]

Experimental Protocols

Protocol 1: Preparation of PF-04620110 in 0.5% Methylcellulose for Oral Gavage

Materials:

  • PF-04620110 powder

  • Methylcellulose (e.g., Methocel A4M)

  • Sterile distilled water

  • Mortar and pestle (optional, for micronization)

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Calculate the required amount of PF-04620110 and methylcellulose based on the desired concentration and final volume of the formulation.

  • Prepare the 0.5% methylcellulose vehicle:

    • Heat approximately one-third of the total required volume of sterile distilled water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it is fully dispersed.

    • Once dispersed, remove the solution from the heat and add the remaining two-thirds of the sterile distilled water (at room temperature or cold) to bring it to the final volume.

    • Continue stirring until the solution is clear and uniform. Allow the solution to cool to room temperature.

  • Prepare the PF-04620110 suspension:

    • Weigh the calculated amount of PF-04620110 powder.

    • If the powder consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Slowly add the PF-04620110 powder to the prepared 0.5% methylcellulose vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring.

    • Administer the formulation to the animals using a suitable gavage needle. The volume to be administered should be calculated based on the animal's body weight.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Analysis calc Calculate required amounts prep_mc Prepare 0.5% methylcellulose vehicle calc->prep_mc weigh_pf Weigh PF-04620110 calc->weigh_pf mix Mix PF-04620110 into vehicle prep_mc->mix weigh_pf->mix resuspend Resuspend formulation (vortex/stir) mix->resuspend gavage Oral Gavage resuspend->gavage blood_collection Blood Collection gavage->blood_collection pk_analysis Pharmacokinetic Analysis blood_collection->pk_analysis

Caption: Experimental workflow for PF-04620110 oral gavage studies.

dgat1_pathway DG Diacylglycerol (DAG) DGAT1 DGAT1 DG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG PF04620110 PF-04620110 PF04620110->DGAT1

Caption: Simplified signaling pathway of DGAT1 inhibition by PF-04620110.

References

Technical Support Center: Optimizing In Vitro Studies with PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DGAT-1 inhibitor, PF-04620110. The focus is on ensuring effective delivery and activity of the compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is PF-04620110 and what is its primary mechanism of action?

PF-04620110 is a potent and highly selective small molecule inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1).[1][2][3][4][5] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride biosynthesis.[2][3][5] By inhibiting DGAT-1, PF-04620110 effectively blocks the production of triglycerides.[3][6] This mechanism of action makes it a valuable tool for research in metabolic diseases such as obesity and type 2 diabetes.[3][6][7]

Q2: I am not observing the expected inhibitory effect of PF-04620110 on triglyceride synthesis in my cell line. Could this be a cell permeability issue?

While PF-04620110 is reported to have passive permeability, suboptimal experimental conditions can lead to reduced intracellular concentrations and consequently, a diminished biological effect.[1] Before concluding there is a permeability issue, it is crucial to review and optimize several aspects of your experimental protocol. These include compound solubility, concentration, incubation time, and the overall health of the cells.

Q3: How can I ensure that PF-04620110 is properly dissolved for my cell-based assays?

Proper solubilization of PF-04620110 is critical for its activity. It is sparingly soluble in aqueous solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO).[2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the recommended working concentrations and incubation times for PF-04620110 in cell culture?

The optimal concentration and incubation time are cell-type dependent. For instance, in HT-29 cells, PF-04620110 inhibits triglyceride synthesis with an IC50 of 8 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Incubation times can also vary, so a time-course experiment is advisable to identify the ideal duration for observing the desired effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibition of triglyceride synthesis 1. Suboptimal Compound Concentration: The concentration of PF-04620110 may be too low for the specific cell line being used. 2. Inadequate Incubation Time: The treatment duration may not be sufficient to observe a significant effect. 3. Poor Compound Solubility: The compound may not be fully dissolved in the culture medium.1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Conduct a time-course experiment to find the optimal incubation period. 3. Ensure the stock solution in DMSO is clear and properly diluted in pre-warmed medium.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in dispensing the compound or reagents.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly and use filtered tips.
Signs of Cell Stress or Toxicity 1. High DMSO Concentration: The final concentration of the solvent may be toxic to the cells. 2. Compound-Induced Cytotoxicity: At high concentrations, PF-04620110 itself might be cytotoxic.1. Keep the final DMSO concentration at or below 0.1%. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay.

Experimental Protocols

Protocol 1: Preparation of PF-04620110 Working Solutions
  • Prepare a 10 mM stock solution of PF-04620110 in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.[1]

  • For your experiment, thaw the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.

  • Dilute the intermediate stocks in pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Protocol 2: In Vitro Triglyceride Synthesis Inhibition Assay
  • Cell Seeding: Plate your cells (e.g., HepG2, HT-29) in a suitable multi-well plate and allow them to adhere and reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of PF-04620110 (prepared as described in Protocol 1) for the predetermined optimal incubation time. Include a vehicle control (medium with the same final concentration of DMSO).

  • Induction of Triglyceride Synthesis: Add a fatty acid source (e.g., oleic acid complexed to BSA) to the culture medium to stimulate triglyceride synthesis.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Quantification of Triglycerides: Measure the triglyceride content in the cell lysates using a commercially available triglyceride quantification kit.

  • Data Analysis: Normalize the triglyceride levels to the total protein concentration for each sample. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing Key Processes

DGAT1_Inhibition_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition Diacylglycerol Diacylglycerol DGAT-1 DGAT-1 Diacylglycerol->DGAT-1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT-1 Triglyceride Triglyceride DGAT-1->Triglyceride PF-04620110 PF-04620110 PF-04620110->DGAT-1

Caption: Mechanism of DGAT-1 inhibition by PF-04620110.

Experimental_Workflow A Prepare PF-04620110 Solutions C Treat Cells with PF-04620110 A->C B Seed Cells in Multi-well Plates B->C D Induce Triglyceride Synthesis C->D E Lyse Cells D->E F Quantify Triglycerides E->F G Analyze Data (IC50) F->G

Caption: Workflow for in vitro triglyceride synthesis inhibition assay.

Troubleshooting_Logic Start Low/No Effect Observed? Check_Solubility Is Compound Fully Dissolved? Start->Check_Solubility Check_Concentration Is Concentration Optimal? Check_Solubility->Check_Concentration Yes Optimize Optimize Protocol Check_Solubility->Optimize No Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Check_Concentration->Optimize No Check_Viability Are Cells Healthy? Check_Time->Check_Viability Yes Check_Time->Optimize No Check_Viability->Optimize No Success Expected Effect Observed Check_Viability->Success Yes

Caption: Troubleshooting logic for suboptimal experimental results.

References

Minimizing off-target effects of PF-04620110 in lipid metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize potential off-target effects of PF-04620110 in lipid metabolism studies.

Frequently Asked Questions (FAQs)

Q1: What is PF-04620110 and what is its primary mechanism of action?

A1: PF-04620110 is a potent and highly selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2][3][4][5][6] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, PF-04620110 blocks the formation of triglycerides from diacylglycerol and fatty acyl-CoA.[7]

Q2: How selective is PF-04620110 for DGAT1?

A2: PF-04620110 exhibits high selectivity for DGAT1. It has been shown to be over 100-fold selective against a panel of other lipid processing enzymes, including human DGAT2, acyl-CoA:cholesterol acyltransferase-1 (ACAT1), acyl-CoA:wax alcohol acyltransferase-1/-2 (AWAT1/2), and monoacylglycerol acyltransferase-2/-3 (MGAT2/3).[1][2][3] It also showed no significant activity against a broad panel of 200 other enzymes, ion channels, and receptors.[1][5]

Q3: What are the expected on-target effects of PF-04620110 in my experiments?

A3: The primary on-target effect of PF-04620110 is the reduction of triglyceride synthesis.[3] In cell-based assays, this will manifest as decreased incorporation of fatty acids and glycerol into triglycerides. In in vivo models, administration of PF-04620110 leads to a reduction in plasma triglyceride levels, particularly after a lipid challenge.[1][2]

Q4: Are there any known off-target effects of PF-04620110 on lipid metabolism?

A4: While PF-04620110 is highly selective, inhibition of a key metabolic enzyme like DGAT1 can lead to the shunting of lipid substrates into other metabolic pathways. While comprehensive data on off-target effects are not exhaustively detailed in publicly available literature, researchers should be aware of potential alterations in other lipid classes. For instance, the substrates for DGAT1, diacylglycerol (DAG) and fatty acyl-CoAs, may be redirected towards the synthesis of other lipids like phospholipids or sphingolipids. Careful lipidomic analysis is recommended to monitor for such changes.

Q5: What concentration of PF-04620110 should I use in my cell-based assays?

A5: The IC50 of PF-04620110 for DGAT1 is approximately 19 nM.[1][5] For cell-based assays, a concentration range of 10-100 nM is a good starting point to achieve effective DGAT1 inhibition. However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guides

Guide 1: Unexpected Changes in Other Lipid Species (Lipidomics)

Issue: After treating cells with PF-04620110, you observe significant changes in lipid species other than triglycerides in your lipidomics data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Metabolic Shunting: Inhibition of DGAT1 leads to an accumulation of its substrates (diacylglycerol and fatty acyl-CoAs), which are then utilized by other lipid synthesis pathways.Investigate Related Pathways: Analyze your lipidomics data for changes in phospholipids, sphingolipids (especially ceramides), and cholesterol esters. These pathways may utilize the excess substrates.
Off-Target Enzyme Inhibition: Although highly selective, at high concentrations, PF-04620110 could potentially inhibit other enzymes with similar substrate binding sites.Confirm with a Structurally Different DGAT1 Inhibitor: Use a different, structurally unrelated DGAT1 inhibitor to see if the same off-target lipid profile is observed. If the changes are specific to PF-04620110, it may indicate an off-target effect.
Data Analysis Artifacts: Incorrect lipid identification or quantification during mass spectrometry data analysis.Manual Data Validation: Manually inspect the mass spectra for key lipid species to confirm their identity. Use internal standards for major lipid classes to ensure accurate quantification.
Guide 2: Inconsistent Results in Fatty Acid Oxidation (FAO) Assays

Issue: You are using a Seahorse XF Analyzer to measure fatty acid oxidation and are getting inconsistent or unexpected results after treatment with PF-04620110.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Substrate Limitation/Overload: The concentration of exogenous fatty acids in your assay media may be influencing the outcome.Optimize Fatty Acid Concentration: Titrate the concentration of the fatty acid substrate (e.g., palmitate-BSA) to ensure you are working in an optimal range where changes in oxidation can be detected.
Cell Stress/Toxicity: High concentrations of PF-04620110 or the fatty acid substrate may be causing cellular stress, affecting mitochondrial function independently of DGAT1 inhibition.Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your Seahorse experiment to ensure that the observed effects are not due to cytotoxicity.
Incorrect Assay Setup: Issues with cell seeding density, inhibitor injection timing, or assay media composition.Review and Optimize Protocol: Ensure consistent cell seeding. Optimize the timing of PF-04620110 addition and the injection of other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A). Use the recommended assay medium for the Seahorse XF FAO assay.
Guide 3: Altered Lipid Droplet Morphology

Issue: High-content imaging reveals unexpected changes in lipid droplet size, number, or morphology after PF-04620110 treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compensation by DGAT2: In some cell types, DGAT2 may compensate for the inhibition of DGAT1, leading to the formation of smaller or more numerous lipid droplets.Co-inhibition with a DGAT2 Inhibitor: Use a selective DGAT2 inhibitor in combination with PF-04620110 to see if the lipid droplet phenotype is altered. This can help elucidate the relative contributions of DGAT1 and DGAT2.
Changes in Lipolysis: Inhibition of triglyceride synthesis might indirectly affect the rate of lipolysis, leading to changes in lipid droplet turnover.Measure Lipolysis: Assess lipolysis by measuring the release of free fatty acids and glycerol into the medium.
Image Analysis Artifacts: Incorrect segmentation of cells or lipid droplets, or inconsistent staining.Optimize Image Analysis Workflow: Adjust the parameters in your image analysis software for accurate identification of cells and lipid droplets. Ensure consistent staining protocols and reagent concentrations.

Quantitative Data Summary

Table 1: In Vitro Selectivity of PF-04620110

EnzymeIC50 (nM)Selectivity vs. DGAT1
Human DGAT1 19-
Human DGAT2 >30,000>1579-fold
Human ACAT1 >10,000>526-fold
Human AWAT1/2 >10,000>526-fold
Human MGAT2/3 >10,000>526-fold
Mouse MGAT1 >10,000>526-fold
Data compiled from publicly available literature.[1]

Note: A comprehensive, quantitative kinome-wide selectivity profile for PF-04620110 is not publicly available. The provided data is based on a panel of lipid-processing enzymes.

Experimental Protocols

Protocol 1: In Vitro DGAT1 Activity Assay

This protocol is adapted from methods used to characterize DGAT inhibitors.

Materials:

  • Microsomal fractions from cells or tissues expressing DGAT1

  • PF-04620110

  • [14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • 1,2-Diacylglycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a stock solution of PF-04620110 in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and DAG.

  • Add the desired concentration of PF-04620110 or vehicle (DMSO) to the reaction mixture.

  • Add the microsomal protein to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [14C]-Oleoyl-CoA.

  • Incubate the reaction for 15-30 minutes at 37°C.

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing lower phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the triglyceride spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of DGAT1 activity compared to the vehicle control.

Protocol 2: Lipidomics Sample Preparation

Materials:

  • Cells treated with PF-04620110 or vehicle

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal lipid standards

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a known amount of internal standard mixture to each sample.

  • Add ice-cold methanol to the cells and scrape them from the plate.

  • Transfer the cell suspension to a glass tube.

  • Add MTBE and vortex vigorously for 1 hour at 4°C.

  • Add water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper (organic) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform, 1:1, v/v).

Visualizations

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Catalyzes PF-04620110 PF-04620110 PF-04620110->DGAT1 Inhibits

Caption: On-target effect of PF-04620110 on the DGAT1 pathway.

Off_Target_Hypothesis cluster_0 DGAT1 Inhibition cluster_1 Substrate Accumulation cluster_2 Potential Off-Target Pathways PF-04620110 PF-04620110 DGAT1 DGAT1 PF-04620110->DGAT1 Inhibits Diacylglycerol (DAG) Diacylglycerol (DAG) DGAT1->Diacylglycerol (DAG) Substrate Fatty Acyl-CoA Fatty Acyl-CoA DGAT1->Fatty Acyl-CoA Substrate Phospholipid Synthesis Phospholipid Synthesis Diacylglycerol (DAG)->Phospholipid Synthesis Shunting Sphingolipid Synthesis (e.g., Ceramides) Sphingolipid Synthesis (e.g., Ceramides) Fatty Acyl-CoA->Sphingolipid Synthesis (e.g., Ceramides) Shunting Cholesterol Ester Synthesis Cholesterol Ester Synthesis Fatty Acyl-CoA->Cholesterol Ester Synthesis Shunting

Caption: Potential metabolic shunting due to DGAT1 inhibition.

Experimental_Workflow Cell Culture Cell Culture PF-04620110 Treatment PF-04620110 Treatment Cell Culture->PF-04620110 Treatment Lipidomics (LC-MS) Lipidomics (LC-MS) PF-04620110 Treatment->Lipidomics (LC-MS) FAO Assay (Seahorse) FAO Assay (Seahorse) PF-04620110 Treatment->FAO Assay (Seahorse) Lipid Droplet Imaging Lipid Droplet Imaging PF-04620110 Treatment->Lipid Droplet Imaging Data Analysis Data Analysis Lipidomics (LC-MS)->Data Analysis FAO Assay (Seahorse)->Data Analysis Lipid Droplet Imaging->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Experimental workflow for assessing PF-04620110 effects.

References

Adjusting PF-04620110 dosage for different rodent strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04620110, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04620110?

A1: PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is an enzyme that catalyzes the final step in triglyceride synthesis.[1] By inhibiting DGAT-1, PF-04620110 blocks the formation of triglycerides from diacylglycerol and acyl-CoA. This mechanism has been shown to reduce plasma triglyceride levels in rodents and is being investigated for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[1]

Q2: What are the recommended starting dosages for PF-04620110 in rats and mice?

A2: The optimal dosage of PF-04620110 can vary depending on the rodent strain and the specific experimental goals. However, based on published studies, the following starting ranges are recommended:

  • Rats (Sprague-Dawley): For acute studies investigating the reduction of plasma triglycerides after a lipid challenge, oral doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg have been shown to be effective.[1] For studies on energy intake, intragastric infusions of 3 mg/kg and 9 mg/kg have been used.

  • Mice (C57BL/6 and db/db): For studies on intestinal fat absorption, oral gavage doses ranging from 0.01 mg/kg to 10 mg/kg have been utilized. A dose of 5 mg/kg has also been used in combination with a DGAT-2 inhibitor to study fatty acid metabolism.

It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Q3: How should I prepare and administer PF-04620110?

A3: PF-04620110 is typically administered orally via gavage. A common vehicle for suspension is 0.5% or 5% methylcellulose in water.[1] It is crucial to ensure the compound is uniformly suspended before each administration. For intragastric infusions, the suspension can be prepared the day before the experiment and stirred continuously overnight.

Q4: What are the expected pharmacokinetic properties of PF-04620110 in rodents?

A4: Pharmacokinetic data in Sprague-Dawley rats following a single 5 mg/kg oral dose shows high oral bioavailability (100%) and a moderate half-life of 6.8 hours.[1] While direct comparative pharmacokinetic data between different rodent strains is limited, it is important to consider that metabolic rates and drug disposition can vary significantly between species and even strains, potentially requiring dosage adjustments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reduction in plasma triglycerides. Insufficient Dosage: The dose may be too low for the specific rodent strain or experimental model.Increase the dose in a stepwise manner, based on the recommended ranges in the FAQs. Consider performing a dose-response study.
Improper Compound Administration: Incorrect gavage technique or non-uniform suspension could lead to inaccurate dosing.Ensure proper training in oral gavage techniques. Vigorously vortex the suspension before each administration to ensure homogeneity.
Timing of Administration: The compound may not have reached peak plasma concentration at the time of measurement.Optimize the time between PF-04620110 administration and the experimental endpoint based on its known pharmacokinetic profile (e.g., Tmax of 3.2 hours in rats for a 5 mg/kg dose).[1]
High variability in experimental results. Inconsistent Fasting Period: Differences in fasting times can affect baseline triglyceride levels.Standardize the fasting period for all animals before the experiment.
Strain or Sex Differences: Different rodent strains or sexes can have varied metabolic responses.Use a single strain and sex for each experimental group. If comparing between strains or sexes, ensure groups are adequately powered.
Adverse effects observed (e.g., diarrhea). High Dosage or Combined Inhibition: While PF-04620110 alone is generally well-tolerated, high doses or co-administration with other compounds (like a DGAT-2 inhibitor) can lead to side effects.If adverse effects are observed, consider reducing the dose. If using in combination with other inhibitors, be aware of potential synergistic effects.

Quantitative Data Summary

Table 1: PF-04620110 Dosage in Different Rodent Strains

Rodent Strain Dosage Administration Route Vehicle Observed Effect
Sprague-Dawley Rat0.1, 1, 10 mg/kgOral Gavage5% MethylcelluloseSignificant reduction in plasma triglycerides post-lipid challenge.[1]
Sprague-Dawley Rat3, 9 mg/kgIntragastric InfusionNot specifiedReduction in energy intake.
C57BL/6 Mouse0.01, 0.1, 0.3, 1 mg/kgOral GavageNot specifiedInvestigation of intestinal fat absorption.
db/db Mouse10 mg/kgOral GavageNot specifiedInvestigation of intestinal fat absorption.
Mouse (strain not specified)5 mg/kgNot specifiedNot specifiedUsed in combination with a DGAT-2 inhibitor to study fatty acid metabolism.

Table 2: Pharmacokinetic Parameters of PF-04620110 in Sprague-Dawley Rats (5 mg/kg, p.o.)

Parameter Value
Cmax2130 ng/mL
Tmax3.2 h[1]
AUC0-inf16700 ng*h/mL
Oral Bioavailability100%[1]
Half-life (t1/2)6.8 h[1]

Experimental Protocols

Protocol 1: Oral Lipid Challenge in Rodents

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals for 4-6 hours before the start of the experiment, with free access to water.

  • Compound Preparation: Prepare a suspension of PF-04620110 in 0.5% or 5% methylcellulose. Vortex thoroughly before each administration.

  • Compound Administration: Administer PF-04620110 or vehicle via oral gavage at the desired dose.

  • Lipid Challenge: 30-60 minutes after compound administration, administer a bolus of corn oil (e.g., 5-10 mL/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Analysis: Analyze plasma samples for triglyceride concentrations.

Visualizations

DGAT1_Inhibition_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 + DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes PF04620110 PF-04620110 PF04620110->DGAT1 Inhibits Experimental_Workflow start Start: Acclimated & Fasted Rodents administer_compound Administer PF-04620110 or Vehicle (Oral Gavage) start->administer_compound wait Wait 30-60 minutes administer_compound->wait lipid_challenge Administer Lipid Bolus (Corn Oil) wait->lipid_challenge blood_sampling Collect Blood Samples (Multiple Time Points) lipid_challenge->blood_sampling analysis Analyze Plasma Triglycerides blood_sampling->analysis end End: Compare Treatment vs. Vehicle analysis->end

References

Interpreting variable results in PF-04620110-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT-1 inhibitor, PF-04620110.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-04620110?

PF-04620110 is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is responsible for the final step in the synthesis of triglycerides.[2][3] By inhibiting DGAT-1, PF-04620110 reduces the production and storage of triglycerides.[3]

Q2: What are the reported downstream effects of PF-04620110 in animal models?

In animal models, PF-04620110 has been shown to:

  • Reduce plasma triglyceride levels, particularly after a lipid challenge.[2][4]

  • Increase the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing gastric inhibitory polypeptide (GIP).[5]

  • Suppress fatty acid-induced NLRP3 inflammasome activation in macrophages.[6]

  • In some models, it may lead to a reduction in blood glucose levels.[6]

Q3: In which animal species has PF-04620110 been studied?

PF-04620110 has been evaluated in various rodent models, including mice (C57BL/6J, ob/ob, apoE-/-, DGAT1 knockout, GPR119 knockout) and rats (Sprague-Dawley, JCR/LA-cp).[5][7] Pharmacokinetic studies have also been conducted in dogs.[8]

Q4: What is the selectivity profile of PF-04620110?

PF-04620110 is highly selective for DGAT-1, with over 100-fold selectivity against DGAT-2 and other related enzymes.[5]

Troubleshooting Guide for Variable Results

Issue 1: Inconsistent reduction in plasma triglycerides.

Potential CauseRecommended Action
Animal Strain Differences Be aware that the magnitude of postprandial triglyceride excursion can vary between different rodent strains.[7] It is crucial to use a consistent strain for all experiments within a study.
Dietary Composition The composition of the diet (e.g., high-fat vs. standard chow) can significantly impact baseline lipid levels and the response to DGAT-1 inhibition.[5][9] Ensure that all animal groups are maintained on the same diet.
Fasting State The duration of fasting prior to a lipid challenge can affect the results. A typical fasting period for mice is three hours before dosing with PF-04620110.[5] Standardize the fasting protocol across all experimental groups.
Lipid Challenge Protocol The type and volume of the oral lipid challenge (e.g., corn oil) will influence the triglyceride response. A common protocol involves administering 5 mL/kg of corn oil via oral gavage.[5]
Drug Formulation and Administration Ensure that PF-04620110 is properly solubilized and administered consistently. A common vehicle is 0.5% methylcellulose.[5]

Issue 2: Unexpected or variable effects on gut hormones (GLP-1, PYY, GIP).

Potential CauseRecommended Action
Genetic Background The genetic background of the animal model can influence the incretin response. For example, the effects of PF-04620110 on gut hormones are altered in GPR119 knockout mice.[5]
Co-administration of Other Drugs The effects of PF-04620110 on gut hormones can be modified by other drugs. For instance, co-administration with a DPP-IV inhibitor like sitagliptin can synergistically enhance active GLP-1 levels, while the pancreatic lipase inhibitor orlistat can abrogate the incretin response.[5]
Timing of Sample Collection The levels of gut hormones fluctuate post-lipid challenge. It is important to establish a time-course to capture the peak response.[5]

Issue 3: Observation of adverse gastrointestinal effects.

Potential CauseRecommended Action
High Dose of PF-04620110 High doses of DGAT-1 inhibitors are associated with gastrointestinal side effects such as diarrhea.[1][10] Consider performing a dose-response study to identify the optimal therapeutic dose with minimal side effects.
High-Fat Diet Gastrointestinal adverse events can be exacerbated in animals on a high-fat diet.[10]

Quantitative Data Summary

Table 1: In Vitro Potency of PF-04620110

TargetIC50 (nM)
Human DGAT-119
HT-29 cell-based triglyceride synthesis8

Source: MedchemExpress[5]

Table 2: Pharmacokinetic Parameters of PF-04620110 in Rats (5 mg/kg oral dose)

ParameterValue
Bioavailability100%
Half-life6.8 hours
Plasma Clearance6.7 mL/min/kg
Volume of Distribution1.8 L/kg

Source: Dow et al. (2011)[4]

Detailed Experimental Protocols

Protocol 1: Oral Lipid Tolerance Test in Mice

  • Animal Model: C57BL/6J male mice (5-6 weeks of age).[5]

  • Acclimation: Allow animals to acclimate with ad libitum access to water and standard chow on a 12-hour light/dark cycle.[5]

  • Fasting: Fast mice for three hours prior to the experiment.[5]

  • Dosing:

    • Prepare PF-04620110 in a vehicle of 0.5% methylcellulose.[5]

    • Administer PF-04620110 via oral gavage at the desired dose (e.g., 0.01, 0.1, 1, 10 mg/kg).[5]

    • The control group receives the vehicle only.

  • Lipid Challenge: Thirty minutes after PF-04620110 administration, administer 5 mL/kg of corn oil via oral gavage to all animals.[5]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6 hours) post-lipid challenge for triglyceride analysis.

  • Analysis: Measure plasma triglyceride concentrations at each time point.

Signaling Pathways and Workflows

DGAT1_Inhibition_Pathway Diacylglycerol Diacylglycerol (DAG) DGAT1 DGAT-1 Diacylglycerol->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Synthesis Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets PF04620110 PF-04620110 PF04620110->DGAT1 Inhibition

Caption: Mechanism of DGAT-1 inhibition by PF-04620110.

Experimental_Workflow_OLTT Start Start: Animal Acclimation Fasting 3-hour Fasting Start->Fasting Dosing Oral Gavage: PF-04620110 or Vehicle Fasting->Dosing Wait 30-minute Wait Dosing->Wait Lipid_Challenge Oral Gavage: Corn Oil (5 mL/kg) Wait->Lipid_Challenge Sampling Serial Blood Sampling (0, 1, 2, 4, 6h) Lipid_Challenge->Sampling Analysis Measure Plasma Triglycerides Sampling->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for an Oral Lipid Tolerance Test.

Troubleshooting_Logic Variable_Results Variable Results Observed? Check_Protocol Review Experimental Protocol Variable_Results->Check_Protocol Yes Continue Continue Experiment Variable_Results->Continue No Check_Animals Evaluate Animal Model Factors Check_Protocol->Check_Animals Check_Drug Verify Drug Formulation & Dose Check_Protocol->Check_Drug Consistent_Strain Consistent Animal Strain? Check_Animals->Consistent_Strain Correct_Formulation Correct Formulation? Check_Drug->Correct_Formulation Standard_Diet Standardized Diet? Consistent_Strain->Standard_Diet Yes Revise_Protocol Revise Protocol Consistent_Strain->Revise_Protocol No Consistent_Fasting Consistent Fasting? Standard_Diet->Consistent_Fasting Yes Standard_Diet->Revise_Protocol No Consistent_Fasting->Revise_Protocol No Consistent_Fasting->Continue Yes Optimal_Dose Optimal Dose? Correct_Formulation->Optimal_Dose Yes Correct_Formulation->Revise_Protocol No Optimal_Dose->Revise_Protocol No Optimal_Dose->Continue Yes

Caption: Troubleshooting logic for variable results.

References

Validation & Comparative

Validating DGAT-1 Target Engagement of PF-04620110 in Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, PF-04620110, with other relevant alternatives. It includes supporting experimental data, detailed protocols for key validation assays in hepatocytes, and visualizations to elucidate signaling pathways and experimental workflows.

Performance Comparison of DGAT-1 Inhibitors

The efficacy of PF-04620110 in inhibiting DGAT-1 is benchmarked against other known inhibitors, T863 and A-922500. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various assay systems. While a direct head-to-head comparison in a single hepatocyte-based assay is not publicly available, the data provides a strong indication of their relative potencies.

CompoundTargetIC50 (nM)Assay System
PF-04620110 DGAT-119Recombinant human DGAT-1 enzymatic assay[1][2]
Triglyceride Synthesis8HT-29 human colon adenocarcinoma cells[1]
T863 DGAT-115Recombinant human DGAT-1 enzymatic assay
A-922500 Human DGAT-19Enzymatic assay[3]
Mouse DGAT-122Enzymatic assay[3]

Note: The lower the IC50 value, the greater the potency of the inhibitor. The variation in assay systems (recombinant enzyme vs. cell-based) should be considered when comparing potencies.

Experimental Protocols

Detailed methodologies for validating DGAT-1 target engagement in hepatocytes are crucial for reproducible research. Below are protocols for two key experiments.

Radiolabeled Triglyceride Synthesis Assay in Primary Hepatocytes

This assay quantifies the rate of new triglyceride synthesis by measuring the incorporation of a radiolabeled fatty acid precursor.

Materials:

  • Primary hepatocytes

  • William's E Medium (or other suitable hepatocyte culture medium)

  • [14C]-Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • PF-04620110 and other DGAT-1 inhibitors

  • Scintillation cocktail

  • Scintillation counter

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Cell Culture: Plate primary hepatocytes in collagen-coated multi-well plates and allow them to adhere and form a monolayer.

  • Preparation of [14C]-Oleic Acid-BSA Complex: Prepare a stock solution of [14C]-oleic acid complexed to fatty acid-free BSA in culture medium.

  • Inhibitor Treatment: Pre-incubate the hepatocyte monolayer with varying concentrations of PF-04620110 or other DGAT-1 inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add the [14C]-oleic acid-BSA complex to each well and incubate for 2-4 hours to allow for fatty acid uptake and incorporation into triglycerides.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

    • Lyse the cells using a suitable lysis buffer.

    • Extract total lipids from the cell lysate using a solvent system like hexane/isopropanol (3:2, v/v).

  • Lipid Separation and Quantification:

    • Separate the extracted lipids by Thin Layer Chromatography (TLC) using a non-polar solvent system to resolve triglycerides from other lipid species.

    • Excise the triglyceride spot from the TLC plate.

    • Quantify the amount of [14C] incorporated into the triglyceride fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Lipid Droplet Staining with Oil Red O in HepG2 Cells

This qualitative and quantitative method visualizes and measures the accumulation of neutral lipids within intracellular lipid droplets.

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM)

  • Oleic acid

  • PF-04620110 and other DGAT-1 inhibitors

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Hematoxylin (for counterstaining nuclei)

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells on glass coverslips in multi-well plates.

    • Induce lipid accumulation by treating the cells with oleic acid for 24 hours.

    • Co-treat the cells with oleic acid and varying concentrations of PF-04620110 or other DGAT-1 inhibitors.

  • Fixation:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash again with PBS.

  • Staining:

    • Wash the fixed cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash with distilled water until the water runs clear.

  • Counterstaining (Optional):

    • Stain the nuclei with Hematoxylin for 1-2 minutes.

    • Wash thoroughly with distilled water.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images of the cells using a light microscope. Lipid droplets will appear as red-orange spheres.

    • Quantify the lipid droplet area or intensity per cell using image analysis software.

  • Data Analysis: Compare the extent of lipid droplet accumulation in inhibitor-treated cells to the oleic acid-treated control cells.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the DGAT-1 signaling pathway and a typical experimental workflow for validating target engagement.

DGAT1_Signaling_Pathway cluster_upstream Upstream Substrates cluster_dgat1 DGAT-1 Catalyzed Reaction cluster_downstream Downstream Products & Fates Fatty Acyl-CoA Fatty Acyl-CoA DGAT-1 DGAT-1 Fatty Acyl-CoA->DGAT-1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT-1 Triglycerides (TG) Triglycerides (TG) DGAT-1->Triglycerides (TG) Lipid Droplet Storage Lipid Droplet Storage Triglycerides (TG)->Lipid Droplet Storage VLDL Assembly & Secretion VLDL Assembly & Secretion Triglycerides (TG)->VLDL Assembly & Secretion PF-04620110 PF-04620110 PF-04620110->DGAT-1 Inhibition

Caption: DGAT-1 signaling pathway in hepatocytes.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Hepatocytes (Primary or Cell Line) B Induce Lipid Accumulation (e.g., Oleic Acid) A->B C Treat with PF-04620110 & Other Inhibitors B->C D Triglyceride Synthesis Assay ([14C]-Oleic Acid Incorporation) C->D E Lipid Droplet Staining (Oil Red O) C->E F Quantify Triglyceride Synthesis (Scintillation Counting) D->F G Image and Quantify Lipid Droplets (Microscopy & Image Analysis) E->G H Determine IC50 & Compare Efficacy F->H G->H

Caption: Experimental workflow for validating DGAT-1 target engagement.

References

A Comparative Guide to the Efficacy of PF-04620110 and Other DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor PF-04620110 with other notable DGAT-1 inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] By converting diacylglycerol and fatty acyl-CoA to triacylglycerol, DGAT-1 plays a crucial role in lipid metabolism.[2] Inhibition of this enzyme is a therapeutic strategy for managing metabolic diseases such as obesity and type 2 diabetes. This is because genetic knockout of DGAT-1 in mice has been shown to confer resistance to diet-induced obesity and enhance insulin sensitivity.[3] Small molecule inhibitors of DGAT-1 aim to replicate these effects pharmacologically.

Quantitative Comparison of DGAT-1 Inhibitors

The following table summarizes the in vitro potency of PF-04620110 and other selected DGAT-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundIC50 (Human DGAT-1)Cell-Based Triglyceride Synthesis Inhibition (IC50)Key Findings
PF-04620110 19 nM8 nM (HT-29 cells)Potent and selective, with demonstrated in vivo efficacy in reducing plasma triglycerides in rodents at doses ≥0.1 mg/kg.[3][4]
AZD7687 80 nMNot specifiedMarkedly reduced postprandial triglyceride excursion in humans, but development was hampered by significant gastrointestinal side effects.
Pradigastat (LCQ-908) 57 nM (0.157 µM)Not specifiedOrally effective and has been investigated for its anti-obesity and anti-diabetic effects.[5] It has also been shown to reduce fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome.[6]
A-922500 9 nM17 nM (HEK293 cells expressing DGAT1)Potent and selective inhibitor that has been shown to reduce serum triglyceride levels in Zucker fatty rats and diet-induced dyslipidemic hamsters.[7][8]

Experimental Methodologies

This section details the protocols for key experiments used to evaluate the efficacy of DGAT-1 inhibitors.

In Vitro DGAT-1 Enzyme Inhibition Assay (Radiolabeled Method)

This assay quantifies the enzymatic activity of DGAT-1 by measuring the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.

Materials:

  • Human DGAT-1 enzyme (microsomal preparation)

  • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

  • Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA)

  • Assay buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)

  • Test inhibitors (e.g., PF-04620110)

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the human DGAT-1 enzyme preparation.

  • Incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Add the radiolabeled acyl-CoA to the reaction mixture and continue the incubation.

  • Stop the reaction by adding a chloroform:methanol solution (e.g., 3:1 v/v).

  • Extract the lipids by adding water and centrifuging to separate the phases.

  • Spot the organic phase onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[9]

Cellular Triglyceride Synthesis Assay (HT-29 Cells)

This assay measures the ability of a compound to inhibit triglyceride synthesis within a cellular context.

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • Cell culture medium (e.g., DMEM) supplemented with serum

  • Radiolabeled glycerol (e.g., [3H]-glycerol)

  • Test inhibitors

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Culture HT-29 cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Add radiolabeled glycerol to the cell culture medium and incubate to allow for its incorporation into triglycerides.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the triglyceride fraction from other lipids using TLC.

  • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Determine the IC50 value of the inhibitor for cellular triglyceride synthesis.

In Vivo Oral Lipid Tolerance Test (Rodent Model)

This test evaluates the in vivo efficacy of a DGAT-1 inhibitor in reducing the rise in plasma triglycerides following an oral fat challenge.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Lipid source (e.g., corn oil or soybean oil)

  • Test inhibitor and vehicle

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Plasma triglyceride assay kit

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer the test inhibitor or vehicle orally at a specific time before the lipid challenge (e.g., 30-60 minutes).

  • Collect a baseline blood sample (time 0).

  • Administer a bolus of the lipid source via oral gavage (e.g., 5 mL/kg).

  • Collect blood samples at several time points after the lipid challenge (e.g., 1, 2, and 4 hours).

  • Separate plasma from the blood samples by centrifugation.

  • Measure the plasma triglyceride concentrations using a commercial assay kit.

  • Calculate the area under the curve (AUC) for the plasma triglyceride concentration over time to assess the effect of the inhibitor.[7][10]

Visualizing Pathways and Workflows

DGAT-1 Signaling Pathway in Triglyceride Synthesis

The following diagram illustrates the central role of DGAT-1 in the final step of triglyceride synthesis from glycerol-3-phosphate and fatty acyl-CoAs.

DGAT1_Pathway cluster_dgat G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAM PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1/2 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG DGAT1 DGAT-1 Inhibitor PF-04620110 & Other Inhibitors Inhibitor->DGAT1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Assay DGAT-1 Enzyme Inhibition Assay CellAssay Cellular Triglyceride Synthesis Assay Assay->CellAssay Selectivity Selectivity Profiling (vs. DGAT-2, etc.) CellAssay->Selectivity PK Pharmacokinetics (Rodent Model) Selectivity->PK OLTT Oral Lipid Tolerance Test PK->OLTT Chronic Chronic Dosing Studies (Obesity Models) OLTT->Chronic Analysis Efficacy & Safety Data Analysis Chronic->Analysis Selection Lead Candidate Selection Analysis->Selection

References

Cross-reactivity studies of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a new therapeutic candidate is paramount. This guide provides a comparative analysis of the cross-reactivity profile of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid, a potent Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor also known as BMS-986142, against other relevant molecular targets. By presenting available experimental data and detailed methodologies, this document aims to facilitate an objective assessment of its selectivity.

Executive Summary

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is an investigational small molecule that selectively inhibits DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1][2] Inhibition of DGAT1 is a therapeutic strategy being explored for metabolic diseases such as obesity and type 2 diabetes.[3][4] This guide compares the selectivity of this compound with other known DGAT1 inhibitors, providing insights into its potential for off-target effects. While direct comparative cross-reactivity studies are limited, this guide compiles available data on individual compounds to offer a broader perspective on their selectivity profiles.

Mechanism of Action: Targeting Triglyceride Synthesis

DGAT1 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step, the acylation of diacylglycerol. By inhibiting DGAT1, (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid and similar inhibitors aim to reduce the production and storage of triglycerides, thereby impacting lipid metabolism.

Fatty Acyl-CoA Fatty Acyl-CoA Diacylglycerol Diacylglycerol Fatty Acyl-CoA->Diacylglycerol Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol Triglyceride Triglyceride Diacylglycerol->Triglyceride DGAT1 DGAT1 DGAT1 Inhibitor (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid Inhibitor->DGAT1

Caption: Simplified DGAT1 signaling pathway and the inhibitory action of the compound.

Comparative Selectivity Profile of DGAT1 Inhibitors

The following table summarizes the available data on the selectivity of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid and other notable DGAT1 inhibitors. It is important to note that the off-target activities listed are not from a head-to-head comparative study but are compiled from various sources.

CompoundPrimary TargetIC50 (DGAT1)Known Off-Target Activities (IC50)
(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acidDGAT1Data not publicly availableData not publicly available
Pradigastat (LCQ-908)DGAT10.157 µM[5][6]BCRP (5 µM), OATP1B1 (1.66 µM), OATP1B3 (3.34 µM), OAT3 (0.973 µM)[5][6]
AZD7687DGAT180 nM (human)[7]Acyl-CoA:cholesterol acetyltransferase (79% inhibition at 10 µM), Fatty acid amide hydrolase (3.7 µM), Muscarinic M2 receptor (80.5 µM), Phosphodiesterase PDE10A1 (5.5 µM)[7]

Experimental Protocols

To ensure a thorough understanding of the data presented, the following are detailed methodologies for key experiments used to assess DGAT1 inhibition and potential cross-reactivity.

Diacylglycerol O-acyltransferase 1 (DGAT1) Enzyme Activity Assay

This assay quantifies the enzymatic activity of DGAT1 and the inhibitory potential of test compounds.

Materials:

  • Microsomal preparations containing human DGAT1

  • ¹⁴C-labeled oleoyl-CoA

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Test compound dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and DAG.

  • Add the test compound at various concentrations (or DMSO for control).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ¹⁴C-labeled oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).

  • Extract the lipid products by vortexing and centrifugation.

  • Transfer the organic phase containing the radiolabeled triglycerides to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation DAG DAG DAG->Incubation Buffer Buffer Buffer->Incubation Test Compound Test Compound Test Compound->Incubation Extraction Extraction Incubation->Extraction Radiolabeled Substrate 14C-Oleoyl-CoA Radiolabeled Substrate->Incubation Scintillation Counting Scintillation Counting Extraction->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination

Caption: Experimental workflow for a DGAT1 enzyme activity assay.

Conclusion

The available data suggests that (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid is a DGAT1 inhibitor. While specific cross-reactivity data for this compound is not yet in the public domain, a comparison with other DGAT1 inhibitors like Pradigastat and AZD7687 highlights that off-target activities can occur, often at concentrations higher than those required for primary target inhibition. Researchers and drug developers should consider conducting broad-panel screening, such as kinome scanning and receptor profiling, to fully characterize the selectivity profile of this promising therapeutic candidate. The detailed protocols provided in this guide offer a foundation for designing and interpreting such crucial preclinical studies.

References

A Head-to-Head Analysis of PF-04620110 and T-863 in Mitigating Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, PF-04620110 and T-863, and their impact on hepatic steatosis. This document synthesizes available preclinical data to objectively compare their performance and provides detailed experimental methodologies to support further research.

Hepatic steatosis, the abnormal accumulation of triglycerides within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD). DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis, making it an attractive therapeutic target for NAFLD. Both PF-04620110, developed by Pfizer, and T-863 have demonstrated potential in preclinical models to ameliorate conditions associated with metabolic disorders, including the reduction of liver fat.

Comparative Efficacy on Hepatic Triglycerides

While direct comparative studies between PF-04620110 and T-863 are not publicly available, independent preclinical studies in diet-induced obese (DIO) mouse models provide valuable insights into their respective efficacies in reducing hepatic triglyceride content.

A study on T-863 demonstrated a significant reduction in liver triglycerides in DIO mice after two weeks of oral administration.[1] In this model, mice fed a high-fat diet for an extended period develop obesity and hepatic steatosis, mimicking key aspects of human NAFLD.

Below is a summary of the available quantitative data from preclinical studies:

CompoundAnimal ModelTreatment DurationKey Finding on Hepatic Steatosis
T-863 Diet-Induced Obese (DIO) Mice2 weeksReduction in liver triglycerides.[1]
PF-04620110 (Data from a chronic DIO model not publicly available)-DGAT1 knockout mice, a model for the target of this drug, are resistant to diet-induced hepatic steatosis.[3]

Mechanism of Action: Targeting Triglyceride Synthesis

Both PF-04620110 and T-863 are potent and selective inhibitors of DGAT1. They exert their effects by binding to the acyl-CoA binding site of the DGAT1 enzyme, thereby blocking the final and committed step of triglyceride synthesis. This inhibition leads to a reduction in the cellular production of triglycerides.[1]

cluster_Hepatocyte Hepatocyte cluster_DGAT1_Inhibition Fatty_Acids Fatty Acids DGAT1 DGAT1 Enzyme Fatty_Acids->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides Lipid_Droplet Lipid Droplet Accumulation (Hepatic Steatosis) Triglycerides->Lipid_Droplet PF-04620110 PF-04620110 PF-04620110->DGAT1 Inhibits T-863 T-863 T-863->DGAT1 Inhibits DGAT1->Triglycerides Catalyzes

Mechanism of action for PF-04620110 and T-863 in inhibiting hepatic steatosis.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies from relevant preclinical studies are provided below.

Animal Model of Diet-Induced Obesity and Hepatic Steatosis

A common model to induce hepatic steatosis is the diet-induced obesity (DIO) model in mice, typically using C57BL/6J mice.

  • Animals: Male C57BL/6J mice, approximately 6-8 weeks of age at the start of the study.

  • Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Fed a high-fat diet (HFD), typically 45% or 60% kcal from fat, for a period of 12-16 weeks to induce obesity and hepatic steatosis.

  • Drug Administration:

    • PF-04620110 and T-863 are typically administered orally via gavage.

    • Vehicle: A common vehicle for oral administration of these compounds in mice is 0.5% methylcellulose or a solution of carboxymethyl cellulose/Tween.[2][4]

Start C57BL/6J Mice (6-8 weeks old) Diet_Induction High-Fat Diet (45-60% kcal) 12-16 weeks Start->Diet_Induction Obesity_Steatosis Development of Obesity & Hepatic Steatosis Diet_Induction->Obesity_Steatosis Treatment Oral Administration: - Vehicle - PF-04620110 - T-863 Obesity_Steatosis->Treatment Analysis Analysis of Hepatic Steatosis Treatment->Analysis

Workflow for a diet-induced obesity model to study hepatic steatosis.

Quantification of Hepatic Steatosis

This method provides a quantitative measure of the total triglyceride content in the liver.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and livers are rapidly excised, weighed, and snap-frozen in liquid nitrogen.

  • Lipid Extraction:

    • A known weight of frozen liver tissue (e.g., 50-100 mg) is homogenized in a suitable solvent, such as a 2:1 chloroform:methanol mixture.

    • The homogenate is centrifuged to separate the lipid-containing organic phase from the aqueous and protein phases.

    • The lipid-containing lower phase is carefully collected.

  • Triglyceride Quantification:

    • The extracted lipids are dried and then resuspended in a solution compatible with a commercial triglyceride assay kit.

    • The triglyceride concentration is determined using a colorimetric or fluorometric assay, following the manufacturer's instructions.

    • Results are typically normalized to the initial liver tissue weight and expressed as mg of triglyceride per gram of liver tissue.[5]

Histological analysis provides a visual assessment of the extent and nature of lipid accumulation in the liver.

  • Tissue Preparation:

    • A portion of the fresh liver is fixed in 10% neutral buffered formalin for paraffin embedding or embedded in Optimal Cutting Temperature (OCT) compound and frozen for cryosectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: Paraffin-embedded sections are stained with H&E to visualize the overall liver architecture and the presence of macro- and microvesicular steatosis.

    • Oil Red O Staining: Frozen sections are stained with Oil Red O, a lysochrome diazo dye that specifically stains neutral triglycerides and lipids, which appear as red droplets.[5]

  • Scoring: The severity of steatosis is often graded by a pathologist using a scoring system, such as the NAFLD Activity Score (NAS), which evaluates the percentage of hepatocytes containing lipid droplets.

cluster_Biochemical Biochemical Quantification cluster_Histological Histological Analysis Liver_Homogenization Liver Homogenization Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Liver_Homogenization->Lipid_Extraction TG_Assay Triglyceride Assay (Colorimetric/Fluorometric) Lipid_Extraction->TG_Assay TG_Concentration Triglyceride Concentration (mg/g liver) TG_Assay->TG_Concentration Tissue_Fixation Tissue Fixation & Sectioning Staining Staining (H&E or Oil Red O) Tissue_Fixation->Staining Microscopy Microscopic Examination Staining->Microscopy Steatosis_Scoring Steatosis Scoring (e.g., NAS) Microscopy->Steatosis_Scoring Start Liver Tissue Sample Start->Liver_Homogenization Start->Tissue_Fixation

Methods for quantifying hepatic steatosis.

Summary and Future Directions

Both PF-04620110 and T-863 show promise as therapeutic agents for hepatic steatosis through their potent and selective inhibition of DGAT1. While existing preclinical data for T-863 confirms its ability to reduce liver triglycerides in a diet-induced obesity model, further publication of chronic efficacy studies for PF-04620110 in a similar model would be beneficial for a more direct comparison.

Future research should aim to conduct head-to-head comparative studies of these two inhibitors in well-established animal models of NAFLD and non-alcoholic steatohepatitis (NASH). Such studies would provide crucial data on their relative potencies, efficacy in reversing established steatosis, and their impact on downstream events such as inflammation and fibrosis. This will be essential for guiding the clinical development of DGAT1 inhibitors for the treatment of NAFLD and related metabolic diseases.

References

A Head-to-Head Comparison of Pyrimidooxazine-Based DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, presents a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. Within the diverse landscape of DGAT-1 inhibitors, compounds featuring a pyrimidooxazine scaffold have emerged as a potent and promising class. This guide provides a head-to-head comparison of distinct series of pyrimidooxazine-based DGAT-1 inhibitors, supported by experimental data to aid in research and development efforts.

Performance Comparison of Pyrimidooxazine-Based DGAT-1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of representative compounds from different pyrimidooxazine-based chemical series.

Compound Chemical Series Human DGAT-1 IC50 (nM) Cellular TG Synthesis Inhibition IC50 (nM) Reference
PF-04620110Pyrimidinooxazinyl bicyclooctaneacetic acid198 (in HT-29 cells)[1]
Compound 10Dioxino[2,3-d]pyrimidine10Not Reported[2]
Compound 1Pyrimido[4,5-b][3][4]oxazine (phenylcyclohexylacetic acid)Moderately Potent (specific IC50 not provided)Not Reported[5]
Compound 42Pyrimido[4,5-b][3][4]oxazine (spiroindane)Significantly improved inhibition compared to Compound 1Not Reported[5]

Table 1: In Vitro Potency of Pyrimidooxazine-Based DGAT-1 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) against human DGAT-1 and in cellular triglyceride (TG) synthesis assays for selected pyrimidooxazine-based inhibitors.

Compound Animal Model Dose Effect on Plasma Triglycerides Reference
PF-04620110Rat≥0.1 mg/kg (oral)Significant reduction in plasma triglyceride excursion following a lipid challenge.[1]
Compound 10Not Reported<3 mg/kg (oral)Suppression of triglyceride synthesis.[2]
Compound 42MouseNot ReportedEfficacy in an oral triglyceride uptake study.[5]

Table 2: In Vivo Efficacy of Pyrimidooxazine-Based DGAT-1 Inhibitors. This table summarizes the in vivo effects of the inhibitors on plasma triglyceride levels in rodent models, a key indicator of DGAT-1 inhibition.

Experimental Protocols

In Vitro DGAT-1 Enzyme Activity Assay

This assay quantifies the inhibitory activity of compounds against the DGAT-1 enzyme, typically using human intestinal microsomes as the enzyme source.

Materials:

  • Human intestinal microsomes

  • Test compounds

  • Substrates: [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA) and 1,2-diacylglycerol (DAG)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Test compounds are serially diluted and pre-incubated with human intestinal microsomes.

  • The enzymatic reaction is initiated by adding the substrates, [14C]-acyl-CoA and DAG.

  • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

  • The radiolabeled triglycerides formed are extracted and quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the DGAT-1 activity (IC50) is calculated from the dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT is a standard preclinical model to assess the in vivo efficacy of DGAT-1 inhibitors by measuring their effect on postprandial lipemia.

Procedure:

  • Rodents (typically mice or rats) are fasted overnight.

  • A baseline blood sample is collected.

  • The test compound or vehicle is administered orally.

  • After a specific period (e.g., 30-60 minutes), an oral lipid challenge (e.g., corn oil) is administered.

  • Blood samples are collected at various time points post-lipid challenge (e.g., 1, 2, 4, 6 hours).

  • Plasma triglyceride levels are measured for each time point.

  • The area under the curve (AUC) for plasma triglyceride concentration versus time is calculated to quantify the extent of postprandial hyperlipidemia. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates in vivo DGAT-1 inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGAT-1 signaling pathway and the general workflow for evaluating DGAT-1 inhibitors.

DGAT1_Signaling_Pathway cluster_Enterocyte Inside Enterocyte Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Diacylglycerol Diacylglycerol (DAG) Acyl_CoA->Diacylglycerol Monoacylglycerol Monoacylglycerol Monoacylglycerol->Diacylglycerol Triglycerides Triglycerides (TG) Diacylglycerol->Triglycerides DGAT-1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Enterocyte Intestinal Enterocyte DGAT1 DGAT-1 Inhibitor Pyrimidooxazine Inhibitor Inhibitor->DGAT1

Caption: DGAT-1 signaling pathway in triglyceride synthesis.

DGAT1_Inhibitor_Evaluation_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro DGAT-1 Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors) HTS->Hit_ID Hit_ID->HTS Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy (Oral Lipid Tolerance Test) Lead_Opt->In_Vivo In_Vivo->Lead_Opt Inefficacious PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Efficacious Preclinical Preclinical Development PK_PD->Preclinical

Caption: Workflow for the evaluation of DGAT-1 inhibitors.

References

Safety Operating Guide

(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the chemical compound (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure all relevant personnel are familiar with the handling precautions for this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, guidance from structurally similar compounds and general laboratory chemical safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety goggles or glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards[1].

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact[1].

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin exposure[1][2].

  • Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator[2].

Handling Precautions:

  • Avoid contact with skin and eyes[1].

  • Do not breathe dust or aerosols[1][2].

  • Use only in well-ventilated areas, preferably within a fume hood[2].

  • Wash hands thoroughly after handling[2].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

II. Waste Classification and Segregation

Proper classification of chemical waste is the first and most critical step in the disposal process. Chemical waste generators are responsible for determining if a substance is hazardous and for consulting local, regional, and national regulations for complete and accurate classification[1].

Assumed Hazard Profile: In the absence of specific toxicological and ecotoxicological data, this compound should be treated as hazardous waste. This is a precautionary measure to ensure the highest level of safety. Key considerations include:

  • Potential Hazards: Based on the disposal information for similar complex organic molecules, this compound may be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects[2].

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong alkalis[1][2].

Waste Segregation:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled hazardous waste container[3].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain[1][4].

  • Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container[5].

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid.

1. Waste Collection:

  • Place all waste materials (solid and liquid) contaminated with the compound into separate, designated hazardous waste containers.
  • Ensure containers are made of a compatible material and are in good condition.
  • Do not overfill containers; a general guideline is to fill to no more than 75-80% capacity[5].

2. Labeling:

  • Clearly label each waste container with a "Hazardous Waste" tag[3].
  • The label must include:
  • The full chemical name: "(4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid".
  • The approximate concentration and quantity of the waste.
  • Any other components in the waste mixture with their respective percentages.
  • The date the waste was first added to the container.
  • The name and contact information of the generating researcher or lab.

3. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA)[3].
  • The SAA should be in a well-ventilated area, such as a fume hood, and away from general laboratory traffic[5].
  • Ensure containers are securely capped when not in use[6].
  • Store in secondary containment to prevent spills[5].

4. Disposal Request:

  • Once a waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its disposal.
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup[3].
  • Follow all institutional procedures for waste pickup requests.

5. Accidental Release Measures:

  • In case of a spill, evacuate the immediate area if necessary.
  • Wear appropriate PPE before attempting to clean up.
  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.
  • Ventilate the area and wash the spill site after the material has been removed.

IV. Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes relevant physical properties that can inform handling and disposal decisions.

PropertyValueSource
Molecular Formula C₂₄H₂₈N₄O₃--INVALID-LINK--[7]
Physical State Likely a solidInferred from similar compounds and general characteristics of complex organic molecules.
Melting Point 200 - 203 °C / 392 - 397.4 °FThis data is for a related compound, 4-Acetamidoantipyrine, and should be considered an estimate[1].
Solubility No information available
Stability Stable under normal conditionsBased on the SDS for a similar compound[1].

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Segregate into Labeled, Compatible Containers C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Containers are Securely Closed E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Waste Pickup G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R)-CFT8634
Reactant of Route 2
(S,R)-CFT8634

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.